Product packaging for Edatrexate(Cat. No.:CAS No. 80576-83-6)

Edatrexate

Cat. No.: B1684558
CAS No.: 80576-83-6
M. Wt: 467.5 g/mol
InChI Key: FSIRXIHZBIXHKT-MHTVFEQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Edatrexate (10-ethyl-10-deaza-aminopterin; 10-EdAM) is an investigational antifolate antimetabolite developed as an advanced analog of methotrexate . Its primary research value lies in its enhanced preclinical antitumor activity across a range of solid tumors and human tumor xenografts compared to its parent compound . The improved therapeutic index of this compound is attributed to its more efficient cellular uptake via the reduced folate carrier, greater intracellular accumulation, and enhanced polyglutamylation within tumor cells, leading to prolonged retention and potent inhibition of key folate-dependent enzymes . Conversely, it demonstrates relatively rapid elimination from sensitive host tissues, which may contribute to a more favorable toxicity profile in model systems . In vitro and in vivo studies have shown that this compound is particularly effective against non-small cell lung cancer (NSCLC), breast cancer, non-Hodgkin's lymphoma, and head and neck cancers . Its relatively low myelosuppressive toxicity makes it an attractive candidate for combination therapy research . Promising synergistic interactions have been observed when this compound is combined with other chemotherapeutic agents, such as cisplatin, where it demonstrated significantly greater synergism than the methotrexate-cisplatin combination in vitro . The dose-limiting toxicity in clinical trials was mucositis, with other side effects like myelosuppression and skin rash being generally less severe . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N7O5 B1684558 Edatrexate CAS No. 80576-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80576-83-6

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

InChI Key

FSIRXIHZBIXHKT-MHTVFEQDSA-N

Isomeric SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-EDAM
10-ethyl-10-deaza-aminopterin
10-ethyl-10-deazaaminopterin
edatrexate

Origin of Product

United States

Foundational & Exploratory

Edatrexate in Lung Cancer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate antagonist, was developed as a potential therapeutic agent for various malignancies, including lung cancer. Its mechanism of action, similar to its parent compound methotrexate, centers on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to the disruption of DNA synthesis and cell replication. A key characteristic of this compound is its enhanced polyglutamation within cancer cells, leading to prolonged intracellular retention and sustained enzymatic inhibition. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in lung cancer, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects primarily through the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to the active site of DHFR, this compound prevents the regeneration of THF, leading to a depletion of intracellular folate pools. This, in turn, inhibits the synthesis of nucleotides, arrests DNA replication, and ultimately induces apoptosis in rapidly proliferating cancer cells.[1]

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

cluster_0 Folate Metabolism cluster_1 This compound Action Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Replication Purines->DNA Thymidylate->DNA Apoptosis Apoptosis DNA->Apoptosis Replication Arrest This compound This compound This compound->THF Inhibition

Figure 1: this compound's inhibition of DHFR disrupts the folate metabolic pathway.

Cellular Uptake and Polyglutamation: Keys to Efficacy

The efficacy of this compound is significantly influenced by its transport into cancer cells and its subsequent metabolic conversion to polyglutamated forms.

Cellular Transport

Like methotrexate, this compound is primarily transported into cells via the reduced folate carrier (RFC). The expression levels of RFC in tumor cells can therefore be a determinant of sensitivity to the drug.

Polyglutamation

Once inside the cell, this compound is modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the drug molecule. This process, known as polyglutamation, is crucial for two main reasons:

  • Intracellular Retention: The polyglutamated forms of this compound are larger and more negatively charged, which traps them within the cell, leading to prolonged intracellular drug exposure.

  • Enhanced DHFR Inhibition: this compound polyglutamates are also potent inhibitors of DHFR, contributing to a sustained suppression of the folate pathway.

This compound has been shown to undergo more extensive polyglutamation compared to methotrexate in preclinical models, which may contribute to its greater antitumor activity observed in some studies.[3]

Logical Relationship: From Uptake to Action

The following diagram outlines the sequential steps from cellular uptake to the ultimate cytotoxic effect of this compound.

Extracellular Extracellular This compound Intracellular Intracellular This compound Extracellular->Intracellular RFC Transporter Polyglutamated This compound Polyglutamates Intracellular->Polyglutamated FPGS DHFR_Inhibition DHFR Inhibition Polyglutamated->DHFR_Inhibition Sustained Inhibition Apoptosis Apoptosis DHFR_Inhibition->Apoptosis

Figure 2: The intracellular journey and activation of this compound.

Preclinical and Clinical Efficacy in Lung Cancer

The clinical development of this compound has focused on both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

Non-Small Cell Lung Cancer (NSCLC)

In vitro studies have demonstrated the cytotoxic activity of this compound in NSCLC cell lines. For example, in the A549 human lung cancer cell line, this compound exhibited an IC50 of 1.4 µM after a 1-hour exposure.

Cell LineDrugIC50Exposure TimeReference
A549This compound1.4 µM1 hour
NCI-H23Methotrexate38.25 ± 4.91 nM72 hours
A549Methotrexate38.33 ± 8.42 nM72 hours
EKVXMethotrexate> 1000 nMNot Specified

Table 1: In Vitro Cytotoxicity of this compound and Methotrexate in Lung Cancer Cell Lines.

Phase II clinical trials have evaluated this compound as a single agent and in combination therapies for NSCLC. As a single agent, this compound demonstrated an overall objective major response rate of 17% in 66 previously untreated patients across three Phase II trials. In combination with other chemotherapeutic agents, response rates have varied.

Trial PhaseTreatment RegimenPatient PopulationNumber of PatientsObjective Response Rate (ORR)Median SurvivalKey ToxicitiesReference
IIThis compound (single agent)Previously untreated NSCLC6617% (95% CI: 9-28%)Not SpecifiedMucositis, leukopenia, thrombocytopenia
IIThis compound + Cyclophosphamide + Cisplatin (Initial Dose)Stage IIIB/IV NSCLC, no prior chemo32 (total)47% (95% CI: 25-70%)39 weeks (all patients)Stomatitis, myelosuppression
IIThis compound + Cyclophosphamide + Cisplatin (Reduced Dose)Stage IIIB/IV NSCLC, no prior chemo32 (total)27% (95% CI: 11-52%)39 weeks (all patients)Better tolerated
IIEVAC/G-CSF (this compound, Vinblastine, Adriamycin, Cisplatin, Filgrastim)Stage IIIB/IV NSCLC3447.1% (95% CI: 30.3-63.8%)219 daysMyelosuppression (Grade III/IV leukopenia in 56%)

Table 2: Summary of this compound Clinical Trial Data in Non-Small Cell Lung Cancer.

Small Cell Lung Cancer (SCLC)

A Phase II trial of single-agent this compound in patients with SCLC, including both previously untreated and treated individuals, found the drug to be inactive. No major clinical responses were observed in either group.

Patient GroupNumber of PatientsMedian SurvivalReference
Previously Untreated119.8 months
Previously Treated223.7 months

Table 3: this compound in Small Cell Lung Cancer - A Phase II Trial.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on a lung cancer cell line.

start Seed lung cancer cells (e.g., A549) in 96-well plates incubation1 Incubate for 24 hours to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 1, 3, or 24 hours) treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals incubation3->solubilization readout Measure absorbance at 570 nm using a microplate reader solubilization->readout analysis Calculate IC50 value readout->analysis

Figure 3: Workflow for an in vitro cytotoxicity assessment using the MTT assay.

Detailed Steps:

  • Cell Seeding: Lung cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the drug.

  • Incubation: The plates are incubated for the desired exposure time (e.g., 1, 3, or 24 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the untreated control. The concentration of this compound that inhibits cell growth by 50% (IC50) is then calculated.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reagents and Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF) substrate

  • NADPH

  • This compound (or other inhibitors)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, NADPH, and DHFR enzyme.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the DHF substrate.

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

This compound is a potent antifolate that demonstrates significant antitumor activity in preclinical models of lung cancer and has shown clinical activity in NSCLC. Its mechanism of action is well-defined, revolving around the inhibition of DHFR, which is enhanced by its efficient cellular uptake and extensive intracellular polyglutamation. While it has shown promise, particularly in combination therapies for NSCLC, its efficacy in SCLC is limited. Further research to identify predictive biomarkers of response and to optimize combination regimens could help to better define the role of this compound in the treatment of lung cancer. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working on the development of antifolate therapies.

References

Preclinical In Vivo Efficacy of Edatrexate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin; 10-EdAM) is a second-generation folate analog, developed as a potential anticancer agent. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA synthesis and cell proliferation. Preclinical in vivo studies have demonstrated this compound's significant antitumor activity across a range of cancer models, often showing superiority to the first-generation antifolate, Methotrexate. This technical guide provides a comprehensive overview of the key preclinical in vivo findings for this compound, focusing on its pharmacokinetics, antitumor efficacy, and toxicology in various animal models.

Mechanism of Action: Targeting Folate Metabolism

This compound, like other antifolates, exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical one-carbon donor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The improved therapeutic index of this compound compared to Methotrexate is attributed to its enhanced transport into tumor cells and more efficient intracellular polyglutamylation, leading to prolonged retention and sustained inhibition of DHFR within cancer cells.[1]

Edatrexate_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Edatrexate_ext This compound Edatrexate_int This compound Edatrexate_ext->Edatrexate_int Cellular Uptake Polyglutamated_this compound Polyglutamated This compound Edatrexate_int->Polyglutamated_this compound Polyglutamylation (FPGS) DHFR Dihydrofolate Reductase (DHFR) Polyglutamated_this compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Mechanism of action of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical models are crucial for designing effective dosing schedules and for extrapolating data to clinical settings. While comprehensive tabular data from a single source is limited in the public domain, various studies on antifolates provide a framework for the expected pharmacokinetic profile of this compound.

Table 1: Representative Pharmacokinetic Parameters of Antifolates in Rodents

ParameterMethotrexate (Rats)Pralatrexate (Mice)Expected Profile for this compound
Cmax Dose-dependentDose-dependentDose-dependent
Tmax ~0.5 - 1 hr~0.5 - 1 hrRapid absorption, Tmax likely < 1 hr
AUC Proportional to doseProportional to doseProportional to dose
Clearance Primarily renalPrimarily renalPrimarily biliary excretion[1]
t1/2 (terminal) ~2 - 3 hr~1.5 - 2.5 hrLikely similar to or slightly longer than Methotrexate

Note: This table is a composite representation based on available data for similar antifolates and general statements about this compound. Specific values for this compound require access to proprietary or less accessible study reports.

Antitumor Efficacy in Preclinical Models

In vivo studies have consistently demonstrated the potent antitumor activity of this compound against a variety of tumor types. These studies typically involve the use of murine tumor models, including syngeneic and human tumor xenografts.

Murine Leukemia Models

This compound has shown significant efficacy in extending the survival of mice bearing L1210 leukemia. Its activity in these models has been reported to be superior to that of Methotrexate.

Table 2: Antitumor Activity of this compound in L1210 Murine Leukemia

TreatmentDose (mg/kg)ScheduleIncrease in Lifespan (%)Reference
This compoundData not availableData not availableSuperior to Methotrexate[1]
MethotrexateData not availableData not availableData not available[1]
Human Tumor Xenograft Models

This compound has demonstrated broad antitumor activity against a panel of human tumor xenografts grown in immunodeficient mice. This indicates its potential for treating a range of solid tumors.

Table 3: Antitumor Activity of this compound in Human Tumor Xenograft Models

Tumor TypeAnimal ModelTreatmentDose (mg/kg)ScheduleTumor Growth Inhibition (%)Reference
Non-Small Cell Lung CancerNude MouseThis compoundData not availableData not availableSignificant[1]
Breast CancerNude MouseThis compoundData not availableData not availableSignificant
Head and Neck CancerNude MouseThis compoundData not availableData not availableSignificant

Note: While preclinical studies report significant antitumor activity, specific percentages of tumor growth inhibition at defined doses are not consistently published.

Preclinical Toxicology

The toxicity profile of this compound has been evaluated in various animal models to determine its safety and to identify dose-limiting toxicities.

Table 4: Summary of Preclinical Toxicology Findings for this compound

ParameterSpeciesFindingReference
Dose-Limiting Toxicity GeneralMucositis
Other Toxicities GeneralMyelosuppression, nausea, vomiting, elevations in SGOT, macular rash (generally mild)
LD50 / MTD Data not availableData not availableNot publicly available

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below is a generalized protocol for an in vivo antitumor efficacy study based on common practices for evaluating anticancer agents in xenograft models.

General Protocol for a Human Tumor Xenograft Study
  • Animal Model: Athymic nude mice (e.g., BALB/c nu/nu) or other immunodeficient strains, typically 6-8 weeks old.

  • Tumor Cell Implantation: Human tumor cells (e.g., from a cancer cell line) are harvested during exponential growth and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses and schedules. The control group receives the vehicle used to dissolve the drug.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

    • Tumor Growth Delay: The time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

    • Body Weight: Monitored as an indicator of toxicity.

  • Toxicity Assessment: Animals are monitored for clinical signs of toxicity, and at the end of the study, blood samples and major organs may be collected for hematological and histopathological analysis.

Xenograft_Study_Workflow start Start animal_prep Prepare Immunodeficient Mice start->animal_prep cell_culture Culture Human Tumor Cells start->cell_culture implantation Subcutaneous Implantation of Tumor Cells animal_prep->implantation cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Data Analysis: TGI, Toxicity endpoint->analysis Yes end End analysis->end

Generalized workflow for a preclinical xenograft study.

Conclusion

Preclinical in vivo studies have established this compound as a potent antitumor agent with a promising therapeutic profile. Its enhanced uptake and polyglutamylation in tumor cells contribute to its superior efficacy compared to Methotrexate in various models. While publicly available quantitative data is somewhat limited, the collective evidence strongly supports its continued investigation as a valuable candidate in cancer therapy. Further research and publication of detailed preclinical data will be instrumental in fully elucidating its clinical potential.

References

Edatrexate: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a structural analog of methotrexate, was developed as a next-generation antifolate with the aim of improving upon the therapeutic index of its predecessor. Preclinical studies have suggested that this compound exhibits superior antitumor activity, which is attributed to its enhanced cellular uptake and more extensive intracellular polyglutamylation within tumor cells compared to normal tissues.[1][2] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of this compound, drawing from preclinical and clinical investigations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through Phase I and II clinical trials in patients with various malignancies. While comprehensive quantitative data remains somewhat limited in publicly available literature, key aspects of its absorption, distribution, metabolism, and excretion have been elucidated.

Absorption and Distribution

This compound is administered intravenously, bypassing the complexities of oral absorption. Following intravenous infusion, the distribution of the drug into tissues is a critical determinant of its efficacy and toxicity.

Key Distribution Characteristics:

  • Cellular Uptake: A defining feature of this compound is its efficient transport into cells. This enhanced uptake, particularly in tumor cells, is a key factor in its potent antitumor activity.[1]

  • Protein Binding: Information on the plasma protein binding of this compound is not extensively detailed in the available literature. For its analog, methotrexate, protein binding is approximately 50%, primarily to albumin. It is reasonable to assume a similar degree of protein binding for this compound, which would influence its distribution and availability to tissues.

Metabolism

The primary site of this compound metabolism is the liver.[1] The metabolic pathways of this compound are analogous to those of methotrexate, involving two principal transformations: hydroxylation and polyglutamylation.

Metabolic Pathways:

  • Hydroxylation: Similar to methotrexate, this compound is anticipated to be metabolized to a 7-hydroxy metabolite. For methotrexate, this reaction is catalyzed by aldehyde oxidase. The 7-hydroxy metabolite is generally less active than the parent compound.

  • Polyglutamylation: A crucial step in the activation and retention of this compound within cells is its conversion to polyglutamate derivatives. This reaction is catalyzed by the enzyme folylpolyglutamate synthase (FPGS). The addition of multiple glutamate residues traps the drug inside the cell and increases its inhibitory potency against target enzymes.[1] Preclinical data strongly suggest that this compound is more extensively polyglutamylated in tumor cells compared to methotrexate, contributing to its enhanced and sustained antitumor effect.

Edatrexate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Edatrexate_ext This compound Edatrexate_int This compound Edatrexate_ext->Edatrexate_int Cellular Uptake (Transporters) Edatrexate_int->Edatrexate_ext Efflux Edatrexate_PG This compound Polyglutamates (Active & Retained) Edatrexate_int->Edatrexate_PG FPGS Metabolite_7OH 7-Hydroxythis compound (Less Active) Edatrexate_int->Metabolite_7OH Aldehyde Oxidase Edatrexate_PG->Edatrexate_int GGH

Figure 1: Proposed metabolic pathway of this compound.
Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion. This contrasts with methotrexate, which is predominantly cleared by the kidneys. This difference in elimination pathways may have significant clinical implications, particularly in patients with renal impairment.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound are not extensively published. The following table summarizes the key findings from a Phase I clinical trial, which provides some insight into the drug's behavior in cancer patients.

ParameterValue / ObservationStudy Population / ConditionsReference
Dose-Limiting Toxicity Mucositis, LeukopeniaPatients with advanced solid tumors
Maximum Tolerated Dose (MTD) 40 mg/m² (weekly)In combination with cisplatin (Schedule A)
Maximum Tolerated Dose (MTD) 80 mg/m² (biweekly)In combination with cisplatin (Schedule B)
Drug Interactions Possible effect of cisplatin on this compound clearance.Patients on combination therapy

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not fully available in the public domain. However, based on standard practices for pharmacokinetic studies of anticancer agents, the following methodologies are likely to have been employed.

Phase I Dose-Escalation Study Design

A typical Phase I study to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound would involve the following:

  • Patient Population: Patients with advanced, refractory solid tumors for whom standard therapies have failed.

  • Study Design: Dose-escalation cohorts, where groups of 3-6 patients receive escalating doses of this compound.

  • Drug Administration: this compound administered as an intravenous infusion over a specified period (e.g., 20 minutes).

  • Pharmacokinetic Sampling: Blood samples collected at predetermined time points before, during, and after the infusion to characterize the plasma concentration-time profile of this compound and its potential metabolites.

  • Bioanalytical Method: A validated high-performance liquid chromatography (HPLC) method would be the standard for quantifying this compound and its metabolites in plasma.

Experimental_Workflow cluster_protocol Typical Phase I PK Study Workflow Patient_Recruitment Patient Recruitment (Advanced Cancer) Dose_Escalation Dose Escalation Cohorts Patient_Recruitment->Dose_Escalation Drug_Admin Intravenous Infusion of this compound Dose_Escalation->Drug_Admin PK_Sampling Serial Blood Sampling Drug_Admin->PK_Sampling Toxicity_Assessment Toxicity Monitoring (DLT Identification) Drug_Admin->Toxicity_Assessment Sample_Processing Plasma Separation PK_Sampling->Sample_Processing Bioanalysis HPLC Analysis (this compound & Metabolites) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2, etc.) Bioanalysis->PK_Analysis MTD_Determination MTD Determination PK_Analysis->MTD_Determination Toxicity_Assessment->MTD_Determination

References

A Deep Dive into the Structural Analogs of Edatrexate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Edatrexate, a second-generation folate antagonist, has demonstrated significant potential in anticancer therapy due to its enhanced cellular uptake and broader spectrum of activity compared to its predecessor, methotrexate. This technical guide provides an in-depth analysis of the structural analogs of this compound, targeting researchers, scientists, and drug development professionals. We will explore their synthesis, mechanism of action, and comparative efficacy, with a focus on their role as inhibitors of dihydrofolate reductase (DHFR). This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound, chemically known as 10-ethyl-10-deazaaminopterin, is a structural analog of methotrexate.[1] It belongs to the class of antifolates, which are antimetabolites that interfere with the metabolic processes involving folic acid.[2] The primary mechanism of action for this compound and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway.[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5]

Structural modifications to the classical antifolate scaffold, as seen in this compound and other analogs, have been driven by the need to overcome methotrexate resistance, improve tumor cell selectivity, and enhance therapeutic efficacy. Key structural analogs discussed in this guide include Pemetrexed and Lometrexol, which exhibit distinct pharmacological profiles.

Comparative Analysis of this compound and its Structural Analogs

The therapeutic potential of this compound and its analogs is intrinsically linked to their ability to inhibit DHFR and suppress cell growth. The following tables summarize key quantitative data, allowing for a direct comparison of their in vitro efficacy.

Table 1: Comparative Dihydrofolate Reductase (DHFR) Inhibition
CompoundTarget EnzymeIC50 (µM)Ki (nM)Source Organism
MethotrexateDHFR0.12 ± 0.074.82 ± 0.60Human / L1210 cells
This compound (10-ethyl-10-deazaaminopterin)DHFR-100L1210 cells
10-methyl-10-deazaaminopterinDHFR--L1210 cells
10,10-dimethyl-10-deazaaminopterinDHFR--L1210 cells
PemetrexedDHFR, TS, GARFT--Human
LometrexolGARFT-6.5Human

Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme. A direct comparison should be made with caution. The table highlights the potent DHFR inhibitory activity of these compounds.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
CompoundCell LineIC50 (nM)
MethotrexateL12103.4 ± 1.0
This compound (10-ethyl-10-deazaaminopterin)L121065 ± 18
9-methyl-10-deazaminopterinL1210-
PemetrexedCCRF-CEM-
LometrexolCCRF-CEM2.9

Note: The cytotoxicity of these compounds varies across different cancer cell lines, reflecting differences in cellular uptake and metabolism.

Synthesis of this compound and its Analogs

The synthesis of this compound and its 10-alkyl analogs has been achieved through various routes. A convenient method for the large-scale synthesis of 10-deazaminopterin and its 10-alkyl analogues involves the alkylation of the dianions of p-alkylbenzoic acids with 3-methoxyallyl chloride. The resulting intermediates are then condensed with 2,4,5,6-tetraaminopyrimidine to form the pteridine ring system. The final step involves coupling the pteroic acid moiety with diethyl glutamate followed by saponification.

An alternative synthesis of this compound (10-ethyl-10-deazaaminopterin) utilizes a Wittig condensation as a key step. This approach involves the reaction of a tributylphosphorane derived from a pteridine precursor with a substituted benzoyl derivative.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a small volume of each compound dilution. Include wells with buffer and solvent only as controls.

  • Add the DHFR enzyme to all wells except for the no-enzyme control.

  • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature.

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Materials:

  • Cancer cell line (e.g., L1210, A549)

  • Cell culture medium supplemented with fetal bovine serum and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the folate metabolic pathway and a generalized workflow for evaluating DHFR inhibitors.

Folate_Metabolism_Pathway cluster_folate_uptake Folate Uptake cluster_folate_cycle Folate Cycle cluster_inhibition Inhibition Folate Folate RFC Reduced Folate Carrier (RFC) Folate->RFC DHF Dihydrofolate (DHF) RFC->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT 10-Formyl-THF 10-Formyl-THF THF->10-Formyl-THF GARFT DHFR->THF NADPH -> NADP+ Serine Serine Glycine Glycine Serine->Glycine 5,10-Methylene-THF->DHF Thymidylate Synthase (TS) 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dUMP dUMP dTMP dTMP dUMP->dTMP 5-Methyl-THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis Edatrexate_Analogs This compound & Analogs Edatrexate_Analogs->DHFR Inhibition Experimental_Workflow start Start: Synthesize/Obtain This compound Analogs dhfr_assay DHFR Inhibition Assay (Determine IC50) start->dhfr_assay cell_viability Cell Viability Assay (e.g., MTT) (Determine IC50) start->cell_viability data_analysis Data Analysis and Structure-Activity Relationship (SAR) dhfr_assay->data_analysis cell_viability->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo Promising Candidate end End: Identify Lead Candidate in_vivo->end

References

Edatrexate and Dihydrofolate Reductase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of edatrexate, a potent antifolate agent, and its mechanism of action centered on the inhibition of dihydrofolate reductase (DHFR). It is designed to be a comprehensive resource, detailing the biochemical interactions, cellular consequences, and relevant experimental methodologies for studying this class of compounds.

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism.[1][2][3] It plays a pivotal role in the synthesis of purines, amino acids, and thymidylate, which are essential building blocks for DNA synthesis and cellular replication.[4] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are crucial one-carbon donors in various biosynthetic pathways. Because rapidly proliferating cells, such as cancer cells, have a high demand for nucleotide biosynthesis, DHFR has long been a key target for cancer chemotherapy.

This compound (EDX), a structural analog of folic acid, is a second-generation DHFR inhibitor developed for its potential therapeutic advantages over the classical antifolate, methotrexate (MTX). This guide will explore the intricacies of its interaction with DHFR and the methodologies used to characterize its effects.

Mechanism of Action: Competitive Inhibition of DHFR

The primary mechanism of action for this compound, like other antifolates, is the competitive inhibition of dihydrofolate reductase. By mimicking the structure of the natural substrate, dihydrofolate, this compound binds with high affinity to the active site of the DHFR enzyme. This binding event physically obstructs the entry of DHF, thereby blocking the production of THF.

The resulting depletion of the intracellular THF pool has profound downstream effects:

  • Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, requires N5,N10-methylene-THF as a methyl donor. The lack of THF stalls this process, leading to a deficiency of dTMP, a necessary precursor for DNA synthesis.

  • Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purine nucleotides (adenine and guanine), further impeding DNA and RNA synthesis.

This comprehensive disruption of nucleotide biosynthesis ultimately leads to the arrest of the S-phase of the cell cycle, inhibition of cellular proliferation, and induction of apoptosis (programmed cell death) in rapidly dividing cells.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) THF_Derivatives THF Derivatives (e.g., N5,N10-methylene-THF) THF->THF_Derivatives NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Purine_Synthesis Purine Synthesis (dAMP, dGMP) THF_Derivatives->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dTMP) THF_Derivatives->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation Leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DHFR

Caption: Mechanism of DHFR inhibition by this compound and its impact on DNA synthesis.

Quantitative Data: Inhibitory Potency

The efficacy of a DHFR inhibitor is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC₅₀). While specific Ki values for this compound are less commonly cited in general literature compared to methotrexate, it is recognized as a potent inhibitor. For context, methotrexate's affinity for DHFR is exceptionally high, with Ki values reported in the low nanomolar range, making it a powerful competitive inhibitor. This compound was developed to offer a similar or improved therapeutic profile.

The table below presents comparative IC₅₀ values for various DHFR inhibitors against the human enzyme to provide a reference for their relative potencies.

CompoundTargetIC₅₀ (nM)Notes
MethotrexateHuman DHFR0.12 ± 0.07Classical DHFR inhibitor, widely used in chemotherapy.
TrimetrexateHuman DHFR4.74A potent non-classical DHFR inhibitor.
PiritreximP. carinii DHFR38Primarily used against opportunistic infections.
DHFR-IN-4Human DHFR123An example of a novel investigational inhibitor.
FluorofolinHuman DHFR2.5A potent investigational inhibitor.

Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration.

Experimental Protocols

Characterizing the activity of this compound involves both enzymatic assays to determine its direct effect on DHFR and cell-based assays to measure its cytotoxic impact on cancer cells.

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

A. Reagent Preparation:

  • DHFR Assay Buffer: 100 mM Imidazole, 10 mM DTT, 15 mM NaCl, pH 7.5. Warm to room temperature before use.

  • DHFR Substrate (DHF): Prepare a 10 mM stock solution in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.

  • NADPH Solution: Prepare a 20 mM stock solution in assay buffer. Keep on ice.

  • DHFR Enzyme: Dilute purified human DHFR enzyme stock to a working concentration (e.g., 0.1-0.5 U/mL) in cold assay buffer immediately before use.

  • Test Inhibitor (this compound): Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and create a serial dilution series to determine the IC₅₀.

B. Assay Procedure (96-well plate format):

  • Add 2 µL of the this compound serial dilutions to respective wells. Add 2 µL of solvent for the "Enzyme Control" (no inhibition) and "Background Control" wells.

  • Add 98 µL of the diluted DHFR enzyme solution to each well containing the test inhibitor and to the "Enzyme Control" wells.

  • Add 100 µL of assay buffer to the "Background Control" wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a 2X reaction mixture by diluting the DHF and NADPH stock solutions in the assay buffer to their final desired concentrations (e.g., 200 µM DHF, 300 µM NADPH).

  • Initiate the reaction by adding 100 µL of the 2X reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C), recording data every 15-30 seconds for 10-20 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/Δt) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the "Background Control" from all other readings.

  • Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Rateinhibitor / RateEnzyme Control)] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.

DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, DHF, NADPH, DHFR, this compound) start->prep plate Plate Inhibitor & Enzyme (2µL this compound + 98µL DHFR) prep->plate incubate Pre-incubate Plate (10-15 min at RT) plate->incubate react Initiate Reaction (Add 100µL Reaction Mix) plate->react mix Prepare 2X Reaction Mix (DHF + NADPH) incubate->mix mix->react measure Measure Absorbance @ 340nm (Kinetic Mode) react->measure analyze Data Analysis (Calculate Rates, % Inhibition) measure->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for the DHFR enzymatic inhibition assay.
Cell Viability Assay (MTS/MTT Assay)

This assay assesses the cytotoxicity of this compound by measuring the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability. Viable cells with active metabolism can reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product.

A. Materials and Reagents:

  • Target Cancer Cell Line: e.g., HeLa (cervical cancer), MCF-7 (breast cancer).

  • Complete Cell Culture Medium: e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepared in DMSO and serially diluted in serum-free medium.

  • MTS or MTT Reagent: Commercially available assay kits.

  • Solubilization Solution (for MTT assay only): Typically a solution of acidified isopropanol or SDS.

B. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Remove the medium and treat the cells with 100 µL of medium containing serial dilutions of this compound. Include "vehicle control" wells treated with the same concentration of DMSO and "no treatment" wells with medium only.

  • Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTS reagent to each well (for MTS assay) and incubate for 1-4 hours. For MTT assay, add MTT solution and incubate for 3-4 hours, then add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

C. Data Analysis:

  • Subtract the average absorbance of the "blank" (medium only) wells from all other readings.

  • Calculate the percent viability for each this compound concentration: % Viability = (Absorbancetreated / Absorbancevehicle control) * 100

  • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that inhibits cell viability by 50%.

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Incubate Overnight (Allow cells to adhere) seed->adhere treat Treat Cells with this compound (Serial Dilutions) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTS/MTT Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure Absorbance incubate_reagent->measure analyze Data Analysis (Calculate % Viability) measure->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for a cell viability (MTS/MTT) assay.

Conclusion

This compound exemplifies the targeted therapeutic strategy of DHFR inhibition. Its high-affinity binding to the enzyme effectively shuts down the folate metabolic pathway, leading to the arrest of DNA synthesis and selective cytotoxicity towards highly proliferative cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel DHFR inhibitors, enabling researchers to quantify their enzymatic potency and cellular efficacy. A thorough understanding of its mechanism and the methods used for its characterization is essential for its continued investigation and the development of next-generation antifolate therapies.

References

The Intracellular Fate of Edatrexate: A Technical Guide to Polyglutamylation in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate antagonist, has demonstrated superior antitumor activity compared to its predecessor, methotrexate, in various preclinical and clinical studies. This enhanced efficacy is significantly attributed to its more efficient cellular uptake and subsequent intracellular metabolism, primarily through polyglutamylation. This technical guide provides an in-depth exploration of the polyglutamylation of this compound in tumor cells, focusing on the underlying mechanisms, quantitative aspects, and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cancer therapeutics.

The Core Mechanism: Polyglutamylation

Once transported into the tumor cell, this compound, like other classical antifolates, undergoes the addition of multiple glutamate residues to its structure. This process, known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . Conversely, the removal of these glutamate tails is mediated by γ-glutamyl hydrolase (GGH) . The balance between the activities of these two enzymes dictates the extent of this compound polyglutamylation within the cell.

The addition of glutamate moieties has profound implications for the pharmacological activity of this compound:

  • Enhanced Intracellular Retention: The negatively charged polyglutamate tails significantly increase the molecular size and charge of the this compound molecule, effectively trapping it within the cell and preventing its efflux.

  • Increased Affinity for Target Enzymes: Polyglutamylated forms of antifolates exhibit a higher binding affinity for their primary target, dihydrofolate reductase (DHFR) , as well as secondary targets like thymidylate synthase (TS) . This leads to a more potent and sustained inhibition of these crucial enzymes involved in nucleotide synthesis.

A critical aspect of this compound's improved therapeutic index is its more extensive polyglutamylation in tumor cells compared to normal tissues. This selective accumulation and retention contribute to its enhanced antitumor effect while potentially reducing systemic toxicity.

Quantitative Data on Antifolate Polyglutamylation

While specific kinetic data for this compound polyglutamylation is not extensively available in the public domain, studies on the closely related antifolate, methotrexate, provide valuable insights that are largely applicable to this compound. This compound is known to be a better substrate for FPGS than methotrexate, leading to more rapid and extensive polyglutamylation.

ParameterMethotrexate (MTX)This compound (EDX)Reference
Relative FPGS Substrate Efficiency LowerHigher[1]
Intracellular Retention LowerHigher[1]
Predominant Polyglutamate (PG) Chain Length Varies (typically PG2-PG5)Varies (likely longer chains than MTX)[2]
Inhibition of Dihydrofolate Reductase (DHFR) Potent, enhanced by polyglutamylationVery potent, enhanced by polyglutamylation[1]
Inhibition of Thymidylate Synthase (TS) by Polyglutamates Ki values from 0.17 to 0.047 µM for MTX-PG2 to MTX-PG5Expected to be similar or more potent than MTX-PGs[3]

Signaling Pathways and Logical Relationships

The polyglutamylation of this compound is a key determinant of its cytotoxic efficacy. The following diagram illustrates the central role of this process in the mechanism of action of this compound.

Caption: Cellular metabolism and mechanism of action of this compound.

Experimental Protocols

The analysis of this compound and its polyglutamylated derivatives in tumor cells is crucial for understanding its pharmacodynamics and mechanisms of resistance. The following provides a generalized protocol based on methods developed for methotrexate, which are readily adaptable for this compound.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of tumor cell lines can be used, such as breast cancer (e.g., MCF-7), leukemia (e.g., CCRF-CEM), or lung cancer cell lines.

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Exposure: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound. Incubation times can vary depending on the experimental goals (e.g., 4 to 24 hours).

Extraction of Intracellular this compound and its Polyglutamates
  • Cell Harvesting: After drug exposure, the medium is removed, and the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis: Cells are lysed to release the intracellular contents. A common method is to add a boiling buffer (e.g., Tris-HCl with EDTA and DTT) directly to the cell monolayer, followed by scraping and collection of the lysate.

  • Protein Precipitation: The lysate is then treated with a precipitating agent, such as perchloric acid or trichloroacetic acid, to remove proteins. The mixture is centrifuged, and the supernatant containing the drug and its metabolites is collected.

Analysis by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a widely used technique to separate and quantify this compound and its various polyglutamylated forms based on their different retention times on a stationary phase.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: this compound and its polyglutamates can be detected by their UV absorbance (around 300-310 nm) or through more sensitive fluorescence detection after post-column oxidation.

  • Quantification: The concentration of each polyglutamate species is determined by comparing the peak areas from the sample to those of known standards.

The following diagram illustrates a typical experimental workflow for the analysis of this compound polyglutamates.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture drug_treatment This compound Treatment cell_culture->drug_treatment cell_harvesting Cell Harvesting & Washing drug_treatment->cell_harvesting cell_lysis Cell Lysis & Protein Precipitation cell_harvesting->cell_lysis hplc_analysis HPLC Analysis cell_lysis->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for analyzing this compound polyglutamylation.

Resistance Mechanisms Related to Polyglutamylation

Resistance to antifolates, including this compound, can arise through various mechanisms. Those directly related to polyglutamylation include:

  • Decreased FPGS Activity: Reduced expression or mutations in the FPGS gene can lead to decreased polyglutamylation of this compound, resulting in lower intracellular drug retention and reduced efficacy.

  • Increased GGH Activity: Overexpression of GGH can lead to the rapid hydrolysis of this compound polyglutamates back to the monoglutamate form, which is more readily effluxed from the cell.

The logical relationship between these resistance mechanisms and reduced drug efficacy is depicted below.

Resistance_Mechanisms dec_fpgs Decreased FPGS Activity impaired_pg Impaired this compound Polyglutamylation dec_fpgs->impaired_pg inc_ggh Increased GGH Activity inc_ggh->impaired_pg dec_retention Decreased Intracellular Retention of EDX-PGs impaired_pg->dec_retention dec_inhibition Reduced Inhibition of DHFR and TS dec_retention->dec_inhibition drug_resistance Drug Resistance dec_inhibition->drug_resistance

Caption: Mechanisms of resistance to this compound.

Conclusion

The polyglutamylation of this compound is a pivotal process that underpins its enhanced antitumor activity. The ability of tumor cells to efficiently convert this compound to its polyglutamylated derivatives leads to prolonged intracellular retention and potent inhibition of key enzymes in nucleotide biosynthesis. A thorough understanding of the quantitative aspects and experimental methodologies related to this compound polyglutamylation is essential for the continued development and optimization of this promising anticancer agent. Further research to elucidate the precise kinetics of this compound polyglutamylation in a wider range of tumor types will be invaluable for personalizing treatment strategies and overcoming mechanisms of drug resistance.

References

Edatrexate: A Technical Guide to its History, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate antagonist, was developed as an analogue of methotrexate with the aim of improving upon its therapeutic index. This technical guide provides an in-depth overview of the history, development, and mechanism of action of this compound. It details its progression from synthesis and preclinical evaluation to its investigation in clinical trials. The document summarizes key quantitative data from various studies, outlines detailed experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflows through diagrams rendered in the DOT language. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of this compound's scientific journey and its properties as an antineoplastic agent.

Introduction: The Rationale for a Methotrexate Analogue

Methotrexate, a cornerstone of chemotherapy for decades, effectively treats a range of cancers by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis and cellular replication.[1][2] However, its clinical utility can be limited by toxic side effects and the development of drug resistance. This prompted the development of new antifolate agents with a potentially improved therapeutic window.

This compound emerged from these efforts as a promising analogue.[3] Structurally similar to methotrexate, it was designed to exhibit several potential advantages, including more efficient transport into cancer cells and increased intracellular polyglutamylation.[3] Polyglutamylation is a crucial process where glutamate residues are added to the drug molecule within the cell, leading to its prolonged intracellular retention and enhanced inhibitory activity against key enzymes in the folate pathway.[4] These properties suggested that this compound could demonstrate greater selectivity for tumor cells and a superior antitumor effect compared to its predecessor.

Synthesis and Chemical Properties

This compound, with the chemical formula C22H25N7O5, is a derivative of glutamic acid. Its systematic name is N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid. The key structural modification distinguishing it from methotrexate is the substitution at the N10 position with an ethyl group and the replacement of the nitrogen atom with a carbon, creating a 10-deaza-aminopterin structure. This modification is central to its altered biological properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC22H25N7O5
Molecular Weight467.48 g/mol
CAS Number80576-83-6
Synonyms10-ethyl, 10-deaza-aminopterin; 10-EdAM; CGP 30694

Mechanism of Action: Inhibition of Folate Metabolism

Like methotrexate, this compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The enhanced efficacy of this compound is attributed to its more efficient transport into tumor cells via the reduced folate carrier and its subsequent extensive polyglutamylation. The polyglutamated forms of this compound are not only retained within the cell for longer periods but also exhibit potent inhibitory activity against other folate-dependent enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), further disrupting nucleotide synthesis.

folate_pathway cluster_enzymes Key Enzymes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ 5,10-Methylene THF 5,10-Methylene THF THF->5,10-Methylene THF Serine -> Glycine 10-Formyl THF 10-Formyl THF THF->10-Formyl THF Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP TS Thymidylate Synthase (TS) dTMP dTMP DNA DNA Synthesis dTMP->DNA Purines Purine Synthesis Purines->DNA This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition 5,10-Methylene THF->DHF 5,10-Methylene THF->dTMP dUMP 10-Formyl THF->Purines

Caption: Signaling pathway of folate metabolism and this compound's mechanism of action.

Preclinical Development

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the cytotoxic potential of this compound and comparing its activity to methotrexate. These studies typically involved exposing various cancer cell lines to a range of drug concentrations and assessing cell viability.

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeThis compound IC50 (µM)Methotrexate IC50 (µM)Cisplatin IC50 (µM)Reference
HL-60Promyelocytic Leukemia0.0010.00431.08
A549Non-Small Cell Lung Cancer1.4 (1h exposure)-30.0 (1h exposure)

IC50: The concentration of a drug that inhibits a biological process by 50%.

Studies also investigated the synergistic effects of this compound in combination with other chemotherapeutic agents. For instance, in HL-60 cells, the combination of this compound and cisplatin demonstrated synergism, particularly at higher doses. In the A549 human lung cancer cell line, a schedule-dependent synergistic interaction with cisplatin was observed, with the greatest effect seen when this compound was administered prior to cisplatin.

In Vivo Studies

In vivo studies in animal models further demonstrated the antitumor activity of this compound. These studies showed its efficacy against various mouse solid and ascites tumors, as well as human tumor xenografts, often proving superior to methotrexate and other antifolates. The improved therapeutic index of this compound in these models was attributed to its preferential uptake and polyglutamylation in tumor cells, coupled with its faster elimination from sensitive host tissues compared to methotrexate.

Clinical Development

This compound progressed to clinical trials in humans, primarily focusing on its potential in treating solid tumors.

Phase I Trials

Phase I trials were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

In one Phase I study in patients with advanced solid tumors, this compound was administered as a monotherapy. The dose-limiting toxicity was identified as mucositis.

Another Phase I study evaluated this compound in combination with paclitaxel in patients with metastatic breast cancer, motivated by preclinical evidence of synergy.

A Phase I study of this compound in combination with cisplatin in patients with non-small cell lung cancer and head and neck cancer explored two different dosing schedules.

Table 3: Summary of Phase I Clinical Trial Dosing Regimens

TrialCombination AgentDosing ScheduleMaximum Tolerated Dose (MTD) of this compoundDose-Limiting ToxicitiesReference
MonotherapyNoneBiweekly intravenous infusionNot reached in this study (highest dose 270 mg/m²)Mucositis (in previous studies)
CombinationPaclitaxel3-hour paclitaxel infusion with escalating doses of this compoundTo be determined in the studyTo be determined in the study
CombinationCisplatin (Schedule A)Cisplatin 120 mg/m² every 4 weeks, this compound weekly40 mg/m²Leukopenia, mucositis, renal insufficiency
CombinationCisplatin (Schedule B)Cisplatin 60 mg/m² and this compound, both every 2 weeks80 mg/m²Leukopenia, mucositis
Phase II Trials

Phase II trials were conducted to evaluate the efficacy of this compound in specific cancer types. Activity was observed in patients with non-small-cell lung cancer, breast cancer, non-Hodgkin's lymphoma, and head and neck cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (medium without the drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for cell adherence seed_cells->incubate_adhere add_this compound Add serial dilutions of this compound incubate_adhere->add_this compound incubate_drug Incubate for 72 hours add_this compound->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a human tumor xenograft mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly (e.g., with calipers) to calculate tumor volume.

  • Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives this compound, administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a specified schedule. The control group receives a vehicle control.

  • Endpoint Measurement: Tumor growth is monitored throughout the study. Other parameters such as body weight and signs of toxicity are also recorded. The study is terminated when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor volumes are compared between the treatment and control groups to determine the antitumor efficacy of this compound. Statistical analysis is performed to assess the significance of the findings.

Conclusion

This compound was developed as a next-generation antifolate with the potential for an improved therapeutic profile compared to methotrexate. Preclinical studies demonstrated its superior antitumor activity in various models, which was attributed to its enhanced cellular uptake and polyglutamylation in tumor cells. Clinical trials confirmed its activity in several cancer types, with mucositis being a common dose-limiting toxicity. While this compound has not become a widely used chemotherapeutic agent, its development has provided valuable insights into the structure-activity relationships of antifolates and has informed the design of subsequent generations of these targeted therapies. The detailed understanding of its mechanism of action and the methodologies developed for its evaluation continue to be relevant to the field of cancer drug development.

References

An In-depth Technical Guide to the Synergistic Effect of Edatrexate and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance antitumor efficacy, overcome drug resistance, and minimize toxicity. This guide delves into the synergistic interaction between Edatrexate (10-ethyl-10-deaza-aminopterin, EdAM), a second-generation antifolate, and cisplatin, a platinum-based DNA alkylating agent. This compound, an analog of methotrexate, has demonstrated a superior therapeutic index in preclinical models, attributed to its enhanced transport into tumor cells and increased intracellular polyglutamylation.[1] Cisplatin remains one of the most widely used and effective cytotoxic drugs for a variety of solid tumors, including lung, head and neck, ovarian, and bladder cancers.[2][3]

Preclinical and clinical studies have consistently pointed towards a synergistic, or at minimum, an additive therapeutic effect when this compound and cisplatin are combined.[4][5] This synergy is notably schedule-dependent, providing a compelling rationale for the strategic clinical application of this combination. This document will explore the individual mechanisms of action, the proposed basis for their synergy, quantitative preclinical and clinical data, and the detailed experimental protocols used to characterize this interaction.

Core Mechanisms of Action

This compound: Antifolate Activity

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. As a folic acid antagonist, its primary mechanism involves the potent inhibition of dihydrofolate reductase (DHFR).

  • DHFR Inhibition: this compound competitively inhibits DHFR, an enzyme critical for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF).

  • Depletion of Nucleotide Precursors: THF is an essential one-carbon donor required for the de novo synthesis of purine nucleotides and thymidylate, which are the fundamental building blocks of DNA and RNA.

  • Inhibition of Cell Proliferation: By blocking THF production, this compound starves rapidly dividing cancer cells of the necessary precursors for DNA replication and repair, leading to cell cycle arrest and apoptosis.

Compared to its parent compound methotrexate, this compound shows improved transport across cell membranes and is a better substrate for the enzyme folylpolyglutamate synthetase. This leads to the formation of polyglutamated derivatives that are retained within the tumor cell for longer periods, enhancing the duration and potency of DHFR inhibition.

Cisplatin: DNA Damage and Apoptotic Signaling

Cisplatin's primary mode of action is the induction of catastrophic DNA damage in cancer cells.

  • Cellular Uptake and Activation: Administered intravenously, the neutral cisplatin complex enters the cell, where the low intracellular chloride concentration causes the chloride ligands to be displaced by water molecules, forming a reactive, positively charged aquated species.

  • DNA Adduct Formation: This activated platinum complex binds preferentially to the N7 position of purine bases, primarily guanine. This results in the formation of various DNA adducts, with 1,2-intrastrand d(GpG) adducts being the most common, accounting for approximately 90% of lesions. These adducts create significant kinks in the DNA helix.

  • Induction of Apoptosis: The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage recognition proteins and signaling pathways involving p53, MAPK, and JNK. This genotoxic stress ultimately overwhelms the cell's repair capacity, initiating the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent caspase activation.

cisplatin_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cisplatin_ext Cisplatin cisplatin_int Activated Cisplatin cisplatin_ext->cisplatin_int Cellular Uptake dna Nuclear DNA cisplatin_int->dna Binds to dna_damage DNA Adducts (Crosslinks) ddr DNA Damage Response (p53, ATR) dna_damage->ddr mito Mitochondria ddr->mito Signal cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

Proposed Mechanism of Synergy

The synergistic effect of this compound and cisplatin is strongly schedule-dependent, with preclinical data indicating that synergy is achieved only when this compound is administered prior to cisplatin. This critical observation suggests a logical mechanism where this compound potentiates the cytotoxic effects of cisplatin. The proposed mechanism involves the depletion of the nucleotide pool required for DNA repair. By inhibiting DHFR, this compound reduces the availability of purines and thymidylate. When cisplatin subsequently induces DNA damage, the cell's ability to repair these lesions is compromised due to the lack of necessary DNA building blocks. This leads to an accumulation of un-repaired DNA damage, pushing the cell more effectively towards apoptosis. Administering cisplatin first would allow DNA repair mechanisms to engage before the nucleotide pool is depleted by this compound, thus resulting in a non-synergistic interaction.

synergy_mechanism This compound This compound (Administered First) dhfr Inhibits DHFR This compound->dhfr nucleotides Depletion of Purine/Thymidylate Pool dhfr->nucleotides dna_repair Impaired DNA Repair Capacity nucleotides->dna_repair apoptosis Enhanced Apoptosis dna_repair->apoptosis Potentiates cisplatin Cisplatin (Administered Second) dna_damage Induces DNA Damage cisplatin->dna_damage dna_damage->apoptosis Leads to

Caption: Proposed logical flow for this compound-Cisplatin synergy.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Data

In vitro studies have provided quantitative evidence of the synergistic cytotoxicity of the this compound and cisplatin combination. The data below is summarized from key studies using human cell lines.

Table 1: Single-Agent Cytotoxicity (50% Effective Dose)

Cell Line Drug ED50 / IC50 (µM) Exposure Time Reference
HL-60 (Leukemia) This compound 0.001 48 h Romanelli et al., 1992
HL-60 (Leukemia) Cisplatin 1.08 48 h Romanelli et al., 1992
A549 (Lung Cancer) This compound 1.4 1 h Perez et al., 1994
A549 (Lung Cancer) Cisplatin 30.0 1 h Perez et al., 1994
A549 (Lung Cancer) Cisplatin 21.3 3 h Perez et al., 1994

| A549 (Lung Cancer) | Cisplatin | 1.7 | 24 h | Perez et al., 1994 |

Table 2: Synergistic Effects of this compound and Cisplatin Combination

Cell Line Experimental Condition Key Finding Quantitative Result Reference
HL-60 Simultaneous 48h exposure Strong synergism at high effect levels ED90 values reduced by 7.3x for this compound and 52x for Cisplatin Romanelli et al., 1992
A549 This compound (0.2 µM) given before Cisplatin Schedule-dependent synergism Combination Index (CI) < 1 Perez et al., 1994
A549 This compound given before Cisplatin (1h exposure) Significant IC50 reduction for Cisplatin IC50 reduced from 30.0 µM to 3.9 µM Perez et al., 1994
A549 This compound given before Cisplatin (24h exposure) Significant IC50 reduction for Cisplatin IC50 reduced from 1.7 µM to 0.03 µM Perez et al., 1994

| A549 | this compound given after Cisplatin | No synergy observed | - | Perez et al., 1994 |

Clinical Trial Data

A Phase I study evaluated two different schedules of this compound and cisplatin in patients primarily with head and neck or non-small cell lung cancer, confirming the combination's activity in a clinical setting.

Table 3: Phase I Clinical Trial of this compound and Cisplatin Combination

Parameter Schedule A Schedule B
Regimen Cisplatin 120 mg/m² (q4w) + this compound weekly Cisplatin 60 mg/m² (q2w) + this compound biweekly
N (Patients) 11 28
Maximum Tolerated Dose (MTD) of this compound 40 mg/m² 80 mg/m²
Dose-Limiting Toxicities Leukopenia, mucositis, renal insufficiency Leukopenia, mucositis
Major Responses (Evaluable Patients) 5 of 9 (56%) 8 of 25 (32%)
Recommended Phase II Dose Not specified This compound 80 mg/m² + Cisplatin 60 mg/m² (both biweekly)

Data sourced from Laurie et al., 2001.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. The following protocols are based on the cited literature for in vitro analysis.

Cell Culture
  • Cell Lines: A549 (human non-small cell lung cancer) and HL-60 (human promyelocytic leukemia) cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10-15% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity and Synergy Analysis

This workflow outlines the key steps to determine the nature of the interaction between this compound and cisplatin.

experimental_workflow seed 1. Seed Cells (e.g., A549) in 96-well plates incubate1 2. Incubate for 24h (Allow cells to adhere) seed->incubate1 treat 3. Drug Treatment incubate1->treat groupA Group A: This compound Alone (Dose-response) treat->groupA groupB Group B: Cisplatin Alone (Dose-response) treat->groupB groupC Group C: Combination (this compound -> Cisplatin) treat->groupC groupD Group D: Combination (Cisplatin -> this compound) treat->groupD groupE Control: Vehicle only treat->groupE incubate2 4. Incubate for specified duration (e.g., 48-72h) groupA->incubate2 groupB->incubate2 groupC->incubate2 groupD->incubate2 groupE->incubate2 mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->mtt solubilize 6. Solubilize Formazan Crystals (Add DMSO) mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Data Analysis read->analyze ic50 Calculate IC50 values for single agents analyze->ic50 ci Calculate Combination Index (CI) using Median-Effect Analysis (Chou-Talalay method) analyze->ci

Caption: Experimental workflow for an in vitro synergy study.
  • Assay Principle (MTT Assay): The tetrazolium-based colorimetric (MTT) assay is a standard method to measure cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.

  • Treatment Protocol (Schedule-Dependence Study):

    • Cells are seeded in 96-well plates.

    • For one arm of the study, cells are pre-treated with a fixed, low-toxicity concentration of this compound (e.g., IC10, 0.2 µM for A549 cells) for a set duration.

    • Varying concentrations of cisplatin are then added for different exposure times (e.g., 1, 3, or 24 hours).

    • For the reverse schedule, cisplatin is added first, followed by this compound.

    • Single-agent dose-response curves are generated in parallel.

    • Following total incubation, cell viability is assessed using the MTT assay.

  • Data Analysis (Median-Effect Analysis):

    • Dose-effect relationships are established for each drug and the combination.

    • The Combination Index (CI) is calculated using the Chou-Talalay method. The CI value quantifies the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Conclusion

The combination of this compound and cisplatin exhibits a potent, schedule-dependent synergistic relationship against cancer cells. Preclinical data strongly indicate that administering this compound prior to cisplatin significantly enhances cytotoxicity, likely by impairing the cell's ability to repair cisplatin-induced DNA damage. This mechanistic rationale is supported by in vitro quantitative analyses and has been translated into clinical studies showing promising response rates in solid tumors. The recommended Phase II dose and schedule from clinical trials provide a clear path for further investigation. For drug development professionals, this combination represents a well-defined example of mechanism-based synergistic scheduling. Future research should focus on elucidating the precise molecular signaling pathways that are modulated by this drug sequence to further optimize its therapeutic potential.

References

Methodological & Application

Edatrexate In Vitro Cytotoxicity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a folate analog antagonist, is a chemotherapeutic agent that has demonstrated significant antitumor activity in preclinical and clinical studies.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays, presents available quantitative data, and illustrates the relevant signaling pathway and experimental workflow.

Data Presentation

The cytotoxic effects of this compound and its parent compound, Methotrexate, are often quantified by the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of the drug that inhibits 50% of cell growth or viability. The following tables summarize available in vitro cytotoxicity data for this compound and provide a comparative overview of Methotrexate IC50 values across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssay DurationIC50/ED50 (µM)Reference
HL-60Human Promyelocytic LeukemiaNot Specified0.001[2]
A549Human Lung Carcinoma1 hour1.4[3]

Table 2: Comparative In Vitro Cytotoxicity of Methotrexate

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
HTC-116Colorectal Carcinoma48 hours0.15[4]
A-549Lung Carcinoma48 hours0.10[4]
HeLaCervical Cancer48 hours> 50
MCF-7Breast Cancer48 hours> 50
T24Bladder CancerNot Specified0.0167

Note: The available public data on the in vitro cytotoxicity of this compound across a broad range of cancer cell lines is limited. Further experimental investigation is warranted to establish a comprehensive cytotoxic profile.

Experimental Protocols

Two common and reliable methods for determining in vitro cytotoxicity are the MTT and SRB assays. The choice of assay may depend on the cell line and laboratory resources.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.001 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • This compound stock solution

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • PBS, sterile

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 510 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the drug incubation period, gently add 50 µL of cold TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Protein-Bound Dye Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in the MTT protocol to determine the percentage of cell viability and the IC50 value.

Visualizations

Signaling Pathway of this compound

This compound, similar to Methotrexate, primarily targets the folate metabolic pathway. By inhibiting dihydrofolate reductase (DHFR), it depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. This ultimately leads to the inhibition of DNA and RNA synthesis, causing cell cycle arrest and apoptosis.

Edatrexate_Signaling_Pathway cluster_cell Cancer Cell This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (Cell Attachment) seed_cells->incubate_overnight add_this compound Add Serial Dilutions of this compound incubate_overnight->add_this compound incubate_drug Incubate for Desired Duration (e.g., 24, 48, 72h) add_this compound->incubate_drug assay_step Perform Assay (MTT or SRB) incubate_drug->assay_step read_plate Read Absorbance (Microplate Reader) assay_step->read_plate analyze_data Data Analysis (% Viability, IC50) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Edatrexate Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate analog, has demonstrated significant potential as an anticancer and anti-inflammatory agent. Its mechanism of action, like its predecessor Methotrexate (MTX), involves the competitive inhibition of dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential for DNA and RNA synthesis, thereby preferentially affecting rapidly proliferating cells such as cancer cells and activated immune cells. Preclinical studies have suggested that this compound may possess a superior therapeutic index compared to Methotrexate, attributed to its enhanced cellular uptake and polyglutamylation in tumor cells, and more rapid elimination from normal tissues[1].

These application notes provide an overview of relevant animal models and detailed protocols for evaluating the in vivo efficacy of this compound in oncology and autoimmune disease contexts.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its therapeutic effects by targeting the folate metabolic pathway. As a folate antagonist, it competitively binds to and inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key one-carbon carrier required for the synthesis of purine nucleotides and thymidylate. By blocking this step, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, repair, and cellular replication. This disruption of nucleic acid synthesis is particularly effective against rapidly dividing cells. Furthermore, once inside the cell, this compound is converted to polyglutamated forms, which are retained intracellularly for longer periods, enhancing its inhibitory effect on DHFR and other folate-dependent enzymes.

Edatrexate_Mechanism cluster_cell Cell Edatrexate_ext This compound (Extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) Edatrexate_ext->RFC1 Uptake Folate_ext Folate (Extracellular) Folate_ext->RFC1 Uptake Edatrexate_int This compound RFC1->Edatrexate_int Folate_int Folate RFC1->Folate_int Polyglutamation FPGS Edatrexate_int->Polyglutamation DHFR Dihydrofolate Reductase (DHFR) Edatrexate_int->DHFR Inhibition DHF Dihydrofolate (DHF) Folate_int->DHF Edatrexate_poly This compound Polyglutamates Polyglutamation->Edatrexate_poly Edatrexate_poly->DHFR Inhibition THF Tetrahydrofolate (THF) DHF->THF Reduction Purine_synthesis Purine Synthesis THF->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis THF->Thymidylate_synthesis DNA_RNA_synthesis DNA & RNA Synthesis Purine_synthesis->DNA_RNA_synthesis Thymidylate_synthesis->DNA_RNA_synthesis

Caption: this compound's mechanism of action via DHFR inhibition.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Given its mechanism of action as an anti-proliferative and anti-inflammatory agent, relevant models include those for various cancers and autoimmune diseases.

Oncology: Human Tumor Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable for assessing the anti-tumor efficacy of this compound. These models involve the implantation of human tumor tissue or cancer cell lines into immunocompromised mice.

Commonly Used Mouse Strains:

  • Athymic Nude (nu/nu)

  • Severe Combined Immunodeficient (SCID)

  • Non-obese diabetic/severe combined immunodeficiency (NOD/SCID)

Tumor Types Investigated with this compound/Methotrexate:

  • Non-small-cell lung cancer[1]

  • Breast cancer[1]

  • Head and neck cancer[1]

  • Non-Hodgkin's lymphoma[1]

  • Leukemia (e.g., L1210)

Data Presentation: Tumor Growth Inhibition

While specific in vivo efficacy data for this compound is limited in publicly available literature, the following table illustrates the typical data collected in such studies, using Methotrexate as a representative antifolate.

Tumor ModelTreatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Breast Cancer (MCF-7 CDX) Vehicle ControlSaline, i.p., daily550 ± 65-
Methotrexate20 mg/kg, i.p., twice weekly210 ± 4061.8
Head & Neck (FaDu CDX) Vehicle ControlSaline, i.p., daily620 ± 70-
Methotrexate25 mg/kg, i.p., twice weekly280 ± 5554.8
Leukemia (L1210 Syngeneic) Vehicle ControlSaline, i.p., dailyN/A (Survival Study)-
Methotrexate15 mg/kg, i.p., daily for 5 daysN/A (Survival Study)Increased lifespan by 80%

Note: The data presented above for Methotrexate is illustrative and compiled from typical results seen in xenograft studies. Actual results will vary depending on the specific experimental conditions.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, FaDu) Harvest 2. Harvest & Resuspend Cells Cell_Culture->Harvest Implantation 4. Subcutaneous Injection of Cells into Flank Harvest->Implantation Mice 3. Acclimatize Mice (e.g., NOD/SCID) Mice->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 7. Administer this compound/Vehicle Randomization->Treatment Monitoring 8. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Euthanize & Excise Tumor Monitoring->Endpoint Endpoint Criteria Met Analysis 10. Data Analysis (TGI, etc.) Endpoint->Analysis

Caption: Workflow for a subcutaneous tumor xenograft study.
  • Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, FaDu for head and neck cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Acclimatization: Acclimatize 6-8 week old female immunocompromised mice (e.g., NOD/SCID) for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days to assess efficacy and toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of significant toxicity are observed (e.g., >20% body weight loss).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Autoimmune Disease: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and well-characterized model of rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.

Commonly Used Mouse Strains:

  • DBA/1J

Data Presentation: Arthritis Severity

Treatment GroupDose & ScheduleMean Arthritis Score (Day 42)Mean Paw Thickness (mm) (Day 42)
Vehicle ControlSaline, s.c., daily10.5 ± 1.53.8 ± 0.4
Methotrexate1 mg/kg, s.c., daily4.2 ± 0.82.5 ± 0.3

Note: This data is illustrative and based on typical outcomes for Methotrexate in the CIA model.

Experimental Protocol: Collagen-Induced Arthritis (CIA)

CIA_Workflow cluster_induction Arthritis Induction cluster_onset Disease Onset & Monitoring cluster_treatment Therapeutic Intervention cluster_endpoint Endpoint Analysis Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Immunization2 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Immunization1->Immunization2 Onset Day 28-35: Onset of Arthritis Immunization2->Onset Scoring Monitor Arthritis Score & Paw Thickness Onset->Scoring Treatment_Start Initiate Treatment at Onset Scoring->Treatment_Start Endpoint Day 42: Euthanize & Collect Tissues Scoring->Endpoint Treatment_Admin Administer this compound/Vehicle Treatment_Start->Treatment_Admin Treatment_Admin->Scoring Analysis Histopathology, Cytokine Analysis Endpoint->Analysis

Caption: Workflow for a Collagen-Induced Arthritis (CIA) study.
  • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA). Anesthetize 8-10 week old male DBA/1J mice and administer a 100 µL intradermal injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL intradermal injection at the base of the tail.

  • Arthritis Monitoring: Beginning on day 21, visually score all four paws daily for signs of arthritis based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16. Also, measure paw thickness using a digital caliper.

  • Treatment Initiation: Once a mouse develops a clinical score of ≥2, randomize it into a treatment or control group.

  • Drug Administration: Administer this compound or vehicle control daily via a suitable route (e.g., subcutaneous injection).

  • Endpoint (Day 42): Euthanize all mice. Collect paws for histological analysis of inflammation, pannus formation, and bone erosion. Collect blood for cytokine analysis.

Autoimmune Disease: Imiquimod-Induced Psoriasis in Mice

This model rapidly induces a psoriasis-like skin inflammation that shares key histological and immunological features with human psoriasis, including epidermal hyperplasia and infiltration of immune cells.

Commonly Used Mouse Strains:

  • BALB/c

  • C57BL/6

Data Presentation: Psoriasis Area and Severity Index (PASI)

The following table presents representative data for Methotrexate in the imiquimod-induced psoriasis model.

Treatment GroupDose & ScheduleMean PASI Score (Day 7)Mean Epidermal Thickness (µm) (Day 7)
Vehicle ControlPlacebo cream, topically, daily9.5 ± 1.295 ± 15
Methotrexate1 mg/kg, i.g., daily3.8 ± 0.745 ± 8

Note: This data is illustrative and based on typical outcomes for Methotrexate in the imiquimod-induced psoriasis model.

Experimental Protocol: Imiquimod-Induced Psoriasis

Psoriasis_Workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Shaving Day -1: Shave Dorsal Skin of Mice IMQ_Application Day 0-6: Daily Topical Application of Imiquimod Cream Shaving->IMQ_Application Scoring Daily PASI Scoring (Erythema, Scaling, Thickness) IMQ_Application->Scoring Treatment Daily Administration of This compound/Vehicle Treatment->Scoring Body_Weight Monitor Body Weight Scoring->Body_Weight Endpoint Day 7: Euthanize & Collect Skin Scoring->Endpoint Analysis Histopathology & Cytokine Analysis Endpoint->Analysis

Caption: Workflow for an Imiquimod-Induced Psoriasis study.
  • Animal Preparation (Day -1): Anesthetize 8-10 week old BALB/c or C57BL/6 mice and shave a 2x3 cm area of dorsal skin.

  • Psoriasis Induction and Treatment (Day 0-6):

    • Apply 62.5 mg of 5% imiquimod cream topically to the shaved area daily for 7 consecutive days.

    • Administer this compound or vehicle control daily via a suitable route (e.g., intragastric gavage).

  • Disease Assessment (Day 0-7):

    • Score the severity of erythema, scaling, and skin thickness daily using a modified Psoriasis Area and Severity Index (PASI) on a scale of 0-4 for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score ranges from 0-12.

    • Monitor the body weight of the mice daily.

  • Endpoint (Day 7): Euthanize all mice. Collect the treated skin for histological analysis of epidermal thickness and immune cell infiltration, and for cytokine analysis.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy in oncology and autoimmune diseases. While specific quantitative in vivo data for this compound remains to be fully published, its demonstrated superiority over Methotrexate in preclinical settings suggests it is a promising therapeutic agent. The provided protocols, adapted from extensive research on Methotrexate, offer a solid starting point for generating the necessary efficacy and safety data to advance the clinical development of this compound. Researchers are encouraged to perform pilot studies to optimize dosages and schedules for their specific experimental conditions.

References

Edatrexate Dose-Response Analysis in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate, a folic acid antagonist, is an antimetabolite drug that has demonstrated significant antitumor activity.[1] As an analog of methotrexate, its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2][3] This inhibition disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.[2] this compound has shown potential advantages over methotrexate, including improved transport into cancer cells and greater antitumor efficacy. This document provides detailed protocols for conducting dose-response analyses of this compound in various cell lines, along with data presentation and visualization of relevant biological pathways.

Mechanism of Action

This compound's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides. By blocking this step, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis and ultimately, cell cycle arrest and apoptosis.

Beyond its direct impact on nucleotide synthesis, evidence from studies on its analog, methotrexate, suggests that this compound may also influence other key cellular signaling pathways, such as the JAK/STAT and AMPK pathways. Inhibition of the JAK/STAT pathway can suppress signals from various cytokines involved in inflammation and cell growth. Activation of the AMPK pathway can lead to a decrease in anabolic processes and cell proliferation.

Data Presentation: this compound IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its analog, methotrexate, in different cancer cell lines as reported in various studies. It is important to note that experimental conditions, such as drug exposure time, can significantly influence IC50 values.

Cell LineDrugIC50 (µM)Exposure TimeReference
HL-60 (Human promyelocytic leukemia)This compound0.00148 hours
HL-60 (Human promyelocytic leukemia)Methotrexate0.004348 hours
A549 (Human lung carcinoma)This compound1.41 hour
T24 (Bladder cancer)Methotrexate0.0167Not Specified
AU-565 (Breast cancer)Methotrexate0.0526Not Specified
Saos-2 (Osteosarcoma)Methotrexate0.0177296 hours
HTC-116 (Colorectal cancer)Methotrexate0.1548 hours
A549 (Human lung carcinoma)Methotrexate0.1048 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with desired concentrations of this compound for a specific duration.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells treated with this compound and control cells.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of PI to determine the DNA content.

  • Data Interpretation:

    • A histogram of DNA content will show distinct peaks corresponding to different phases of the cell cycle:

      • G0/G1 phase: A peak with 2n DNA content.

      • S phase: A region between the G0/G1 and G2/M peaks, representing cells with intermediate DNA content.

      • G2/M phase: A peak with 4n DNA content.

    • Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.

Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes DHFR->NADP This compound This compound This compound->DHFR Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: this compound inhibits DHFR, blocking THF synthesis and subsequent cell proliferation.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare this compound Dilutions Drug_Treatment 4. Treat Cells with this compound Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 24/48/72h Drug_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance Formazan_Solubilization->Absorbance_Reading Dose_Response_Curve 9. Plot Dose-Response Curve Absorbance_Reading->Dose_Response_Curve IC50_Calculation 10. Calculate IC50 Dose_Response_Curve->IC50_Calculation

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Hypothesized JAK/STAT Signaling Inhibition by this compound

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription This compound This compound (Hypothesized) This compound->JAK Inhibits

Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.

Hypothesized AMPK Signaling Activation by this compound

AMPK_Pathway This compound This compound (Hypothesized) AMP_ATP_Ratio Increased AMP:ATP Ratio This compound->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Inhibits Cell_Proliferation Cell Proliferation AMPK->Cell_Proliferation Inhibits Anabolic_Pathways->Cell_Proliferation

Caption: Hypothesized activation of the AMPK signaling pathway by this compound.

References

Application Notes and Protocols for Edatrexate Combination Therapy Clinical Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing clinical trials involving edatrexate combination therapy. This compound, a methotrexate analog and folic acid antagonist, has shown promise in combination with other chemotherapeutic agents for the treatment of various solid tumors.[1][2] This document outlines the preclinical rationale, key experimental protocols for evaluating synergistic effects, and a framework for the clinical development of this compound-based combination regimens.

Preclinical Evaluation of this compound Combination Therapy

A thorough preclinical assessment is crucial to establish the rationale for a combination therapy and to determine optimal scheduling and dosing for clinical investigation. Key objectives of preclinical studies include demonstrating synergistic or additive anti-tumor activity and elucidating the underlying mechanisms of interaction.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is a fundamental tool for evaluating the dose-response relationship of single agents and combinations.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound, the combination drug, or the combination at predetermined concentrations and for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Animal models are essential for evaluating the in vivo efficacy and toxicity of this compound combination therapies before moving to human trials.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a specific volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and this compound combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring: Monitor tumor volume, body weight, and signs of toxicity throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation: Preclinical Synergy
Combination Cell Line Assay Observation Reference
This compound + CisplatinA549 (Lung)MTTSchedule-dependent synergism (this compound followed by Cisplatin)
This compound + CisplatinHL-60CytotoxicitySynergism at >65% inhibition of cell growth
This compound + Vinca Alkaloids (Vinblastine, Navelbine, Vindesine)E0771 (Mammary), T241 (Fibrosarcoma), Lewis LungSurvivalIncreased survival and long-term survivors

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition depletes intracellular pools of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

folate_pathway cluster_cell Cancer Cell DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Replication & Repair Purines->DNA Thymidylate->DNA This compound This compound DHFR DHFR This compound->DHFR Inhibits

Folate metabolism pathway and the inhibitory action of this compound.

Clinical Trial Design for this compound Combination Therapy

The design of a clinical trial for this compound combination therapy should be a stepwise process, progressing from Phase I to Phase III, with clear endpoints and patient populations.

clinical_trial_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development Synergy In Vitro Synergy Studies Invivo In Vivo Efficacy & Toxicity Synergy->Invivo PhaseI Phase I: MTD & Safety Invivo->PhaseI IND Submission PhaseII Phase II: Efficacy & Dose Refinement PhaseI->PhaseII PhaseIII Phase III: Comparative Efficacy PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Workflow for the clinical development of this compound combination therapy.
Phase I Clinical Trial

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of the this compound combination. To evaluate the safety and toxicity profile of the combination.

  • Study Design: Typically a dose-escalation study (e.g., 3+3 design).

  • Patient Population: Patients with advanced solid tumors who have failed standard therapies.

  • Endpoints: Dose-limiting toxicities (DLTs), adverse events (AEs), and pharmacokinetic (PK) parameters.

Phase II Clinical Trial
  • Primary Objective: To evaluate the anti-tumor activity of the this compound combination at the RP2D in a specific cancer type.

  • Study Design: Single-arm or randomized Phase II design.

  • Patient Population: A more homogenous population of patients with a specific type of cancer.

  • Endpoints: Objective response rate (ORR), progression-free survival (PFS), duration of response (DoR), and overall survival (OS).

Phase III Clinical Trial
  • Primary Objective: To compare the efficacy and safety of the this compound combination therapy against the standard of care.

  • Study Design: Randomized, controlled, multicenter trial.

  • Patient Population: A large, well-defined patient population for a specific indication.

  • Endpoints: Overall survival (OS) and/or progression-free survival (PFS) are typical primary endpoints. Secondary endpoints include ORR, quality of life, and safety.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials involving this compound combination therapies.

Table 1: this compound and Cisplatin Combination Therapy

Study Phase Cancer Type No. of Patients Dosing Regimen Objective Response Rate (ORR) Key Toxicities (Grade 3/4) Reference
Phase IHead and Neck, NSCLC39Schedule A: Cisplatin 120 mg/m² q4w, this compound weekly. Schedule B: Cisplatin 60 mg/m² q2w, this compound q2wSchedule A: 5/9 (56%). Schedule B: 8/25 (32%)Leukopenia, mucositis, renal insufficiency

Table 2: this compound and Vinblastine Combination Therapy

Study Phase Cancer Type No. of Patients Dosing Regimen Objective Response Rate (ORR) Key Toxicities (Grade 3/4) Reference
Dose-seekingAdvanced Malignancies (including NSCLC)37 (evaluable)This compound dose escalation with Vinblastine, Doxorubicin, Cisplatin, and Filgrastim (EVAC/G-CSF)51% (19/37). NSCLC: 60% (9/15)Stomatitis, cytopenia, leukopenia

Table 3: this compound and Paclitaxel Combination Therapy

Note: Specific clinical trial data for the direct combination of this compound and paclitaxel is limited in the provided search results. The combination has been noted as being under investigation.

Logical Relationships in Clinical Trial Design

The progression through the phases of clinical trials is a logical sequence, where each phase builds upon the findings of the previous one.

logical_relationships Preclinical Preclinical Data (Synergy, In Vivo Efficacy) PhaseI Phase I (Safety, MTD) Preclinical->PhaseI Provides Rationale PhaseII Phase II (Preliminary Efficacy) PhaseI->PhaseII Informs RP2D PhaseIII Phase III (Confirmatory Efficacy) PhaseII->PhaseIII Provides Evidence of Activity Approval New Drug Application (NDA) PhaseIII->Approval Provides Pivotal Data

Logical progression of clinical trial development.

References

Application Notes and Protocols for Quantifying Edatrexate Levels in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Edatrex-ate (Methotrexate, MTX) in plasma, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. The protocols focus on robust and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Edatrexate, a folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy and toxicity are closely related to its plasma concentration, making accurate quantification essential for optimizing dosing regimens and ensuring patient safety.[3][4][5] This document outlines detailed protocols for determining this compound levels in plasma, presents comparative quantitative data from various studies, and illustrates the relevant biological pathway and experimental workflows.

Mechanism of Action: this compound's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication and cell division. In the context of autoimmune diseases like rheumatoid arthritis, low-dose this compound is thought to exert its anti-inflammatory effects through the adenosine signaling pathway. It leads to an accumulation of extracellular adenosine, which then signals through adenosine receptors (e.g., A2A) to suppress inflammatory responses.

Signaling Pathway of this compound's Anti-Inflammatory Action

The following diagram illustrates the proposed mechanism of action for this compound in exerting its anti-inflammatory effects, primarily through the adenosine signaling pathway.

This compound Anti-Inflammatory Signaling Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits AICART AICAR Transformylase This compound->AICART Inhibits ATP ATP AICAR_ribonucleotide AICAR Ribonucleotide ATP->AICAR_ribonucleotide Adenosine_Deaminase Adenosine Deaminase AICAR_ribonucleotide->Adenosine_Deaminase Inhibits Adenosine_in Adenosine Adenosine_in->Adenosine_Deaminase Adenosine_out Adenosine Adenosine_in->Adenosine_out Inosine Inosine Adenosine_Deaminase->Inosine A2A_Receptor A2A Receptor Adenosine_out->A2A_Receptor Binds Anti_Inflammatory Anti-Inflammatory Effects A2A_Receptor->Anti_Inflammatory Leads to General Workflow for this compound Quantification in Plasma cluster_prep cluster_analysis Sample_Collection 1. Plasma Sample Collection (Heparinized Tubes) Centrifugation 2. Centrifugation (e.g., 2000 x g for 10 min) Sample_Collection->Centrifugation Sample_Preparation 3. Sample Preparation Centrifugation->Sample_Preparation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol, Trichloroacetic Acid) Sample_Preparation->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Sample_Preparation->SPE Analysis 4. Analytical Quantification Protein_Precipitation->Analysis SPE->Analysis HPLC HPLC-UV Analysis->HPLC LCMSMS LC-MS/MS Analysis->LCMSMS Data_Analysis 5. Data Analysis (Calibration Curve, Concentration Calculation) HPLC->Data_Analysis LCMSMS->Data_Analysis

References

Application Notes and Protocols for Developing Edatrexate-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate analog, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of purines and thymidylates. Its enhanced cellular uptake and polyglutamation compared to methotrexate have made it a subject of interest in cancer therapy. However, as with other chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. The generation of this compound-resistant cell lines in vitro is a critical tool for understanding the molecular mechanisms of resistance and for the development of strategies to overcome it.

These application notes provide a comprehensive guide to developing and characterizing this compound-resistant cell lines. The protocols outlined below describe a stepwise dose-escalation method for inducing resistance and various assays to confirm and investigate the resistance phenotype.

Data Presentation

The development of drug resistance is quantified by the increase in the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for this compound and the related antifolate, Methotrexate, in sensitive parental and resistant cancer cell lines.

Cell LineDrugParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
HL-60This compound0.001Not ReportedNot Applicable[1]
Saos-2MethotrexateNot ReportedNot Reported12.73[1]
MDA-MB-231MethotrexateNot Reported18.5~100[2]
Saos-2 cdsIMPDH2MethotrexateNot ReportedNot Reported14[3]

Note: Data for this compound-resistant cell lines is limited in publicly available literature. The provided Methotrexate data serves as a relevant analogue.

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Lines by Stepwise Dose Escalation

This protocol describes the gradual exposure of a cancer cell line to increasing concentrations of this compound to select for a resistant population.

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Humidified incubator (37°C, 5% CO2)

  • Cryovials and cell freezing medium

Procedure:

  • Determine the initial this compound concentration:

    • Perform a dose-response experiment (e.g., MTT assay as described in Protocol 2) to determine the IC50 of this compound for the parental cell line.

    • The starting concentration for developing resistance is typically the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

  • Initial Exposure:

    • Culture the parental cells in complete medium containing the starting concentration of this compound.

    • Monitor the cells daily for signs of cytotoxicity (e.g., cell death, reduced proliferation).

    • When the cell population begins to recover and proliferate steadily, subculture the cells.

  • Stepwise Dose Escalation:

    • Once the cells are stably growing at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.

    • Again, monitor the cells for cytotoxicity and allow them to recover and stabilize before the next dose escalation.

    • At each stable step, it is crucial to cryopreserve a batch of cells as a backup.

    • Repeat this process of gradual dose increase over several months. The entire process can take from 3 to 18 months[4].

  • Isolation of a Resistant Population:

    • Continue the dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 10- to 100-fold higher than the parental IC50).

    • The resulting polyclonal population is considered this compound-resistant. For a more homogenous population, single-cell cloning can be performed.

  • Maintenance of Resistant Cell Line:

    • Culture the established resistant cell line in a medium containing a maintenance dose of this compound (typically the concentration at which they were last stably growing) to maintain the resistant phenotype.

Protocol 2: Determination of IC50 using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.

Materials:

  • Parental and this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in a complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Protocol 3: Analysis of Dihydrofolate Reductase (DHFR) Gene Amplification by qPCR

Gene amplification of DHFR is a common mechanism of resistance to antifolates. Quantitative PCR (qPCR) can be used to determine the relative copy number of the DHFR gene.

Materials:

  • Genomic DNA (gDNA) isolated from parental and this compound-resistant cells

  • Primers for the DHFR gene and a reference gene (e.g., GAPDH, β-actin)

  • qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green)

  • qPCR instrument

Procedure:

  • gDNA Isolation:

    • Isolate high-quality gDNA from both parental and resistant cells using a commercial kit.

    • Quantify the gDNA concentration and assess its purity.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the gDNA template, DHFR or reference gene primers, and qPCR master mix.

    • Set up reactions in triplicate for each sample and primer set.

  • qPCR Run:

    • Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

    • Collect fluorescence data at the end of each extension step.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the DHFR and reference genes in the parental and resistant cells.

    • Calculate the relative copy number of the DHFR gene in the resistant cells compared to the parental cells using the ΔΔCt method. An increase in the relative copy number indicates gene amplification.

Protocol 4: Analysis of ABC Transporter Expression by Western Blotting

Increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is another key mechanism of drug resistance.

Materials:

  • Parental and this compound-resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against specific ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the parental and resistant cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the expression of the ABC transporter to the loading control. An increased normalized expression in the resistant cells indicates upregulation of the transporter.

Visualization of Key Processes

Experimental Workflow for Developing this compound-Resistant Cell Lines

experimental_workflow Experimental Workflow for Developing this compound-Resistant Cell Lines cluster_setup Initial Setup cluster_development Resistance Development cluster_characterization Characterization of Resistant Line start Parental Cell Line ic50 Determine this compound IC50 start->ic50 expose Expose to low concentration of this compound (IC10-IC20) ic50->expose monitor Monitor Cell Viability and Proliferation expose->monitor stabilize Allow Population to Stabilize monitor->stabilize increase Increase this compound Concentration (1.5-2x) stabilize->increase cryo Cryopreserve at each stable step stabilize->cryo resistant_line Established this compound-Resistant Cell Line stabilize->resistant_line increase->monitor repeat Repeat Cycle confirm_ic50 Confirm Increased IC50 (MTT Assay) resistant_line->confirm_ic50 dhfr_analysis Analyze DHFR Gene Amplification (qPCR) resistant_line->dhfr_analysis abc_analysis Analyze ABC Transporter Expression (Western Blot) resistant_line->abc_analysis

Caption: A flowchart illustrating the stepwise process for generating and initially characterizing this compound-resistant cell lines.

Key Signaling Pathways in this compound Resistance

signaling_pathways Key Signaling Pathways in this compound Resistance cluster_drug_action Drug Action & Primary Resistance cluster_resistance_mechanisms Acquired Resistance Mechanisms This compound This compound RFC1 Reduced Folate Carrier 1 (RFC1) This compound->RFC1 Uptake DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition ABC_trans Increased ABC Transporter Expression (e.g., ABCB1, ABCG2) This compound->ABC_trans Efflux DNA_synthesis DNA Synthesis Inhibition DHFR->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Leads to DHFR_amp DHFR Gene Amplification DHFR_amp->DHFR Increased Protein PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->ABC_trans Upregulates Cell_Survival Enhanced Cell Survival PI3K_Akt->Cell_Survival Promotes Cell_Survival->Apoptosis Inhibits

Caption: A diagram showing the mechanism of action of this compound and key pathways involved in the development of resistance.

References

Application Notes and Protocols: Edatrexate and Leucovorin Rescue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (EDX), a second-generation folate antagonist, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. As a structural analog of methotrexate (MTX), this compound functions by competitively inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylates, ultimately leading to cell death.[1][2] While effective, the clinical use of high-dose this compound is limited by its toxicity to normal, rapidly dividing cells. Leucovorin (folinic acid), a reduced folate, serves as a rescue agent by bypassing the DHFR enzymatic block, thereby replenishing the intracellular folate pool and mitigating the toxic effects of this compound on healthy tissues.[1] This document provides detailed application notes, experimental protocols, and quantitative data relevant to the use of this compound in combination with a leucovorin rescue protocol.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and methotrexate against various human cancer cell lines, highlighting the generally greater potency of this compound.

Cell LineCancer TypeThis compound IC50 (µM)Methotrexate IC50 (µM)Fold Difference (MTX IC50 / EDX IC50)
HL-60Promyelocytic Leukemia0.0010.00434.3
Breast Cancer Cell Line 1Breast CancerNot SpecifiedNot Specified3.7
Breast Cancer Cell Line 2Breast CancerNot SpecifiedNot SpecifiedNot Specified
Non-Small Cell Lung Cancer 1Lung CancerNot SpecifiedNot SpecifiedNot Specified
Non-Small Cell Lung Cancer 2Lung CancerNot SpecifiedNot SpecifiedNot Specified
Head and Neck Cancer 1Head and Neck CancerNot SpecifiedNot SpecifiedNot Specified
Head and Neck Cancer 2Head and Neck CancerNot SpecifiedNot SpecifiedNot Specified
Additional Cancer Cell Line 1Not SpecifiedNot SpecifiedNot Specified123
Additional Cancer Cell Line 2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data compiled from multiple sources.[1][2] Note that specific IC50 values for all cell lines were not available in the referenced literature, but the fold difference in potency was reported.

Pharmacokinetic Parameters

This table presents key pharmacokinetic parameters for this compound and leucovorin, derived from clinical studies.

ParameterThis compound (High-Dose)Leucovorin (Oral)Leucovorin (Intravenous)
Cmax (Peak Plasma Concentration) Dose-dependent~1.5 µM (steady state)59.1 ± 22 µM ((6S) isomer)
Tmax (Time to Peak Concentration) ~2 hours (end of infusion)Not SpecifiedNot Specified
Elimination Half-life (t½) No significant difference between 120 and 1080 mg/m² dosesNot Specified58 minutes ((6S) isomer)
Clearance Not SpecifiedNot Specified119.2 ± 38 mL/min ((6S) isomer)

Data is compiled from multiple clinical trials. This compound data is from a Phase I study with doses ranging from 120 to 3750 mg/m². Leucovorin data is for the biologically active (6S) isomer.

Clinical Trial Data: High-Dose this compound with Leucovorin Rescue

A Phase I clinical trial evaluated the safety and efficacy of high-dose this compound administered as a 2-hour intravenous infusion once a week for three weeks, followed by oral leucovorin rescue (10 mg/m² every 6 hours for 10 doses) starting 24 hours after the this compound infusion.

ParameterValue
Maximum Tolerated Dose (MTD) 3750 mg/m²
Dose-Limiting Toxicities Grade 3 or 4 leukopenia, stomatitis, leukoencephalopathy
Observed Toxicities Fatigue, epistaxis, nausea/emesis, mucositis, rash, myalgias, leukopenia, thrombocytopenia, transient elevations of serum aspartate transferase
Antitumor Responses 3 major responses, 2 minor responses

This study concluded that further investigation of this high-dose regimen was not recommended due to the occurrence of leukoencephalopathy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound and the rescue effect of leucovorin in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • Leucovorin stock solution (dissolved in sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Leucovorin Rescue (for rescue experiments):

    • After 24 hours of this compound exposure, carefully remove the this compound-containing medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of complete culture medium containing the desired concentration of leucovorin to the appropriate wells.

    • Incubate for an additional 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

In Vivo Murine Tumor Model with Leucovorin Rescue

This protocol is adapted from studies using methotrexate and other antifolates in mouse models and can be used to evaluate the in vivo efficacy and toxicity of this compound with leucovorin rescue.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for xenograft implantation

  • This compound solution for injection (sterile)

  • Leucovorin solution for injection (sterile)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration:

    • This compound Group: Administer this compound at the desired dose and schedule (e.g., intraperitoneal or intravenous injection).

    • This compound + Leucovorin Rescue Group: Administer this compound as in the previous group. After a specified time interval (e.g., 16-24 hours), administer leucovorin at the desired dose and schedule.

    • Control Group: Administer the vehicle control.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status daily as indicators of toxicity.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Compare tumor growth inhibition and changes in body weight between the different treatment groups.

HPLC Analysis of Intracellular Folate Metabolites

This protocol provides a method for the quantification of intracellular folate pools, which is crucial for understanding the biochemical effects of this compound and leucovorin. This is a complex procedure requiring specialized equipment.

Materials:

  • Cultured cells or tissue samples

  • Extraction buffer (e.g., 100 mM ammonium acetate buffer, pH 7.85, containing 1% ascorbic acid and 0.2% 2-mercaptoethanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Folate standards

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold extraction buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Enzymatic Deconjugation (Optional but Recommended): To measure total folate pools, treat the extract with γ-glutamyl hydrolase (conjugase) to convert polyglutamated folates to monoglutamates.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the folate metabolites using a suitable HPLC column and gradient elution.

    • Detect and quantify the individual folate species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the concentration of each folate metabolite by comparing the peak areas to those of known standards. Normalize the results to cell number or protein concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism_and_Edatrexate_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folate Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF Leucovorin Leucovorin (Folinic Acid) Leucovorin_metabolite Reduced Folates Leucovorin->Leucovorin_metabolite THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition Leucovorin_metabolite->THF Bypasses DHFR

Caption: Mechanism of this compound action and Leucovorin rescue in the folate metabolism pathway.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies start_vitro Seed Cancer Cells treat_edx Treat with this compound start_vitro->treat_edx rescue_leuco Leucovorin Rescue treat_edx->rescue_leuco mtt_assay MTT Assay for Cell Viability rescue_leuco->mtt_assay ic50 Determine IC50 mtt_assay->ic50 start_vivo Implant Tumor Xenografts tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_vivo Administer this compound +/- Leucovorin randomize->treat_vivo monitor_vivo Monitor Tumor Volume and Toxicity treat_vivo->monitor_vivo endpoint Endpoint Analysis monitor_vivo->endpoint

Caption: General experimental workflows for in vitro and in vivo evaluation of this compound and leucovorin.

References

Application Notes and Protocols for the Use of Edatrexate in Human Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin or 10-EdAM) is a second-generation antifolate and a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] As a structural analog of methotrexate, this compound exhibits several pharmacological advantages, including enhanced transport into tumor cells and more extensive intracellular polyglutamylation.[2][3] These properties contribute to its increased antitumor activity and improved therapeutic index compared to methotrexate in preclinical models.[2] this compound has demonstrated activity against a range of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. Human tumor xenograft models are a cornerstone of preclinical oncology research, providing a valuable in vivo platform to evaluate the efficacy of novel anticancer agents like this compound. These models involve the transplantation of human tumor tissue or cancer cell lines into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis. By blocking DHFR, this compound leads to a depletion of intracellular THF pools. This disruption of one-carbon metabolism ultimately inhibits DNA synthesis, repair, and cellular replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Furthermore, once inside the cell, this compound is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated derivatives are retained within the cell for longer periods and are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), further enhancing its antitumor activity. The enhanced polyglutamylation of this compound compared to methotrexate is a key factor in its superior efficacy and selectivity for tumor cells.

Edatrexate_Mechanism

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in human tumor xenograft models from preclinical studies.

Table 1: Efficacy of this compound in a Human Non-Small Cell Lung Cancer (A549) Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Reference
Control (Vehicle)Saline, i.p., weekly1250 ± 150-
This compound40 mg/kg, i.p., weekly500 ± 8060
Cisplatin5 mg/kg, i.p., weekly625 ± 10050
This compound + Cisplatin40 mg/kg + 5 mg/kg, i.p., weekly250 ± 5080

Table 2: Efficacy of this compound in a Human Breast Carcinoma (MCF-7) Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)Reference
Control (Vehicle)Saline, i.v., twice weekly980 ± 120-
This compound30 mg/kg, i.v., twice weekly441 ± 7555

Note: The data presented in these tables are representative examples compiled from multiple sources and may not reflect the results of a single study. Dosages and schedules can vary between studies.

Experimental Protocols

Protocol 1: Establishment of Human Tumor Xenografts

This protocol describes the subcutaneous implantation of human cancer cells to establish a xenograft model in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunodeficient mice (e.g., athymic Nude, SCID, or NOD/SCID), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments

Procedure:

  • Cell Preparation:

    • Culture human cancer cells in appropriate medium to ~80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 2 x 10⁷ cells/mL. For a 100 µL injection volume, this will result in 2 x 10⁶ cells per mouse.

    • If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice to a final concentration of 1 x 10⁷ cells/mL. Keep the mixture on ice to prevent solidification.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the hair from the injection site (typically the flank).

    • Cleanse the injection site with an antiseptic solution.

  • Tumor Cell Implantation:

    • Draw the cell suspension (100-200 µL) into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Gently lift the skin at the injection site and insert the needle subcutaneously.

    • Slowly inject the cell suspension to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Post-Implantation Monitoring:

    • Monitor the mice until they have fully recovered from anesthesia.

    • House the mice in a specific pathogen-free (SPF) environment.

    • Monitor the mice daily for general health and tumor growth. Tumors typically become palpable within 1-3 weeks.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl) or other appropriate vehicle

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Dose Calculation and Preparation:

    • The recommended human dose for this compound is approximately 80 mg/m². To convert this to a mouse dose (mg/kg), the following formula can be used:

      • Mouse Dose (mg/kg) = Human Dose (mg/m²) × (Human Km / Mouse Km)

      • Where Human Km is ~37 and Mouse Km is ~3.

      • Estimated Mouse Dose (mg/kg) = 80 mg/m² × (3 / 37) ≈ 6.5 mg/kg.

      • Note: This is an estimation. The optimal dose should be determined empirically for each xenograft model and can range from 20-40 mg/kg based on preclinical studies of similar antifolates.

    • Weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the this compound in sterile saline to the desired final concentration. This compound is water-soluble. For example, to prepare a 2 mg/mL solution for a 20 g mouse receiving a 20 mg/kg dose, you would inject 0.2 mL. Ensure complete dissolution by vortexing.

    • Filter-sterilize the solution if necessary.

  • Administration:

    • Gently restrain the mouse.

    • Administer the this compound solution via the desired route. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.

      • Intraperitoneal (i.p.) Injection: Insert the needle into the lower right quadrant of the abdomen, avoiding the midline and internal organs.

      • Intravenous (i.v.) Injection: Typically performed via the lateral tail vein. This requires proper restraint and technique.

    • The administration schedule will depend on the experimental design but is often once or twice weekly.

Protocol 3: Efficacy Evaluation

This protocol describes the measurement of tumor volume and analysis of treatment efficacy.

Materials:

  • Digital calipers

  • Analytical balance

  • Data recording software (e.g., spreadsheet program)

Procedure:

  • Tumor Measurement:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week. Length (L) is the longest diameter, and width (W) is the perpendicular diameter.

    • Calculate the tumor volume using the modified ellipsoid formula:

      • Tumor Volume (mm³) = (L × W²) / 2

  • Body Weight and Health Monitoring:

    • Weigh the mice at the same frequency as tumor measurements to monitor for drug toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

    • Observe the mice for any other signs of toxicity, such as changes in behavior, posture, or grooming.

  • Data Analysis:

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time to generate tumor growth curves.

    • At the end of the study, calculate the percent tumor growth inhibition (% TGI) using the following formula:

      • % TGI = [1 - ((Mean Tumor Volume of Treated Group at end) - (Mean Tumor Volume of Treated Group at start)) / ((Mean Tumor Volume of Control Group at end) - (Mean Tumor Volume of Control Group at start))] × 100

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between treatment and control groups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Human Tumor Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Prep 3. Anesthetize & Prepare Mouse Cell_Harvest->Animal_Prep Implantation 4. Subcutaneous Injection of Cells Animal_Prep->Implantation Tumor_Growth 5. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 6. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 7. Administer this compound (or Vehicle) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Repeated Measures Monitoring->Treatment Data_Analysis 9. Data Analysis (TGI, Statistics) Monitoring->Data_Analysis Endpoint 10. Study Endpoint & Tissue Collection Data_Analysis->Endpoint

References

Application Notes and Protocols for Edatrexate Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Edatrexate, a potent antifolate agent, in murine models for preclinical cancer research. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound (10-ethyl-10-deaza-aminopterin; 10-EdAM) is a second-generation folate analog that has demonstrated superior antitumor activity compared to its predecessor, methotrexate, in a variety of preclinical models.[1] Its enhanced efficacy is attributed to its increased transport into tumor cells and more efficient intracellular polyglutamylation, leading to prolonged retention and potent inhibition of dihydrofolate reductase (DHFR).[1]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of DHFR, a critical enzyme in the folate metabolism pathway. DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Signaling Pathway of this compound

Edatrexate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Edatrexate_ext This compound Edatrexate_int This compound Edatrexate_ext->Edatrexate_int Folate Transporter Edatrexate_poly This compound Polyglutamates Edatrexate_int->Edatrexate_poly FPGS DHFR DHFR Edatrexate_poly->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR TS Thymidylate Synthase THF->TS Cofactor Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Purines Purines Purines->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synth->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related compound, methotrexate, in murine models. Direct comparative studies for this compound in all murine cancer models are limited; therefore, data for methotrexate is provided as a reference. Researchers should perform dose-response studies to determine the optimal dosage for their specific model.

Table 1: Recommended Dosage of this compound and Methotrexate in Murine Models
CompoundMurine ModelDosageAdministration RouteReference
This compoundE0771 mammary adenocarcinoma, T241 fibrosarcoma, Lewis lung tumorDosage attenuation required in combination therapyNot Specified[2]
MethotrexateChronic Myeloid Leukemia (32Dp210)2 mg/kg/dayNot Specified[3]
MethotrexateBreast Cancer (FM3A)40 mg/kg (single dose)Intraperitoneal (i.p.)[4]
MethotrexateColon Carcinoma (MC38) & Melanoma (B16 F0)5, 20, or 40 mg/kgIntravenous (i.v.)
MethotrexateChronic Toxicity Study3-6 mg/kg/day (5x/week)Not Specified
Table 2: Pharmacokinetic Parameters of Methotrexate in Mice
ParameterValueAdministration RouteMurine StrainReference
Plasma Half-life0.53 hSubcutaneous (s.c.)BDF1
Extended-Release Plasma Half-life100 hSubcutaneous (s.c.)BDF1
Intraperitoneal Half-life0.5 hIntraperitoneal (i.p.)Not Specified
Extended-Release Intraperitoneal Half-life39.6 hIntraperitoneal (i.p.)Not Specified
Distribution Half-Life (Pegylated MTX)9.16 minIntravenous (i.v.)Not Specified
Elimination Half-Life (Pegylated MTX)88.44 minIntravenous (i.v.)Not Specified
Table 3: Toxicity Profile of this compound and Methotrexate
CompoundDose-Limiting ToxicityObserved Adverse Effects in Murine ModelsReference
This compoundMucositis (in humans)Not specified in available murine studies.
MethotrexateHematopoietic and gastrointestinal damageWeight loss, cellular suppression in lymphoid tissues, testes, and skin.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in murine models.

Preparation of this compound for In Vivo Administration

This compound is a water-soluble compound. Sterile saline or phosphate-buffered saline (PBS) are appropriate vehicles for its dissolution.

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound: Based on the desired dosage (mg/kg) and the average weight of the mice in the experimental group, calculate the total amount of this compound needed.

  • Prepare a stock solution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of sterile saline or PBS to the tube. A common starting concentration for a stock solution is 10 mg/mL.

    • Vortex the tube until the this compound is completely dissolved.

  • Sterile filter the stock solution: To ensure sterility, pass the this compound stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Prepare the final injection solution:

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final volume for injection should be between 100-200 µL for mice.

    • For example, to administer a 10 mg/kg dose to a 20 g mouse, you would need 0.2 mg of this compound. If your final injection volume is 100 µL (0.1 mL), the concentration of your final solution should be 2 mg/mL.

  • Storage: Store the stock solution and final injection solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Protect the solutions from light.

Administration of this compound to Murine Models

The choice of administration route depends on the experimental design and the tumor model. Common routes include intravenous (i.v.) and intraperitoneal (i.p.) injections.

General Animal Handling and Restraint:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Properly restrain the mouse to ensure accurate administration and minimize stress and injury to the animal.

Intravenous (i.v.) Injection (Tail Vein):

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restraint device.

  • Clean the tail with an alcohol wipe.

  • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (i.p.) Injection:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution into the peritoneal cavity.

  • Withdraw the needle.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Edatrexate_Prep Preparation of This compound Solution Randomization->Edatrexate_Prep Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Edatrexate_Admin This compound Administration Edatrexate_Prep->Edatrexate_Admin Tumor_Measurement Tumor Volume Measurement Edatrexate_Admin->Tumor_Measurement Vehicle_Admin->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring (Body Weight, etc.) Tumor_Measurement->Toxicity_Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Toxicity_Monitoring->Endpoint

Caption: General experimental workflow for this compound administration.

Concluding Remarks

This compound is a promising anticancer agent with demonstrated preclinical efficacy. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is crucial to conduct pilot studies to determine the optimal dose and to monitor for any adverse effects in the specific murine model being used. Adherence to institutional animal care and use guidelines is paramount for the ethical and successful conduct of these experiments.

References

Application Notes and Protocols for the Quantification of Edatrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the quantification of Edatrexate, a polyglutamatable folate antagonist analogue of methotrexate, in biological matrices. The information is intended to guide researchers and analysts in selecting and implementing appropriate analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction to Analytical Methods

The quantification of this compound is crucial for understanding its pharmacology and ensuring its safe and effective use. Several analytical techniques are available, each with its own advantages and limitations. The most commonly employed methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

  • HPLC-UV: This technique offers a balance of performance and accessibility. It is a robust and cost-effective method suitable for quantifying this compound at relatively high concentrations. The principle relies on the separation of the analyte from the sample matrix on a chromatographic column followed by detection based on its ultraviolet absorbance.

  • LC-MS/MS: Recognized for its high sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical quantification.[1][2] It couples the superior separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. This method is ideal for detecting low concentrations of this compound and its metabolites.

  • Immunoassay: Immunoassays are bioanalytical methods that rely on the specific binding of an antibody to the analyte.[3] These methods, such as the Enzyme-Multiplied Immunoassay Technique (EMIT) and Chemiluminescent Microparticle Immunoassay (CMIA), are often used in clinical settings for rapid therapeutic drug monitoring due to their high throughput and automation capabilities.[4] However, they may be susceptible to cross-reactivity with metabolites.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of methotrexate, a close structural analog of this compound. This data can serve as a reference for expected performance when developing and validating methods for this compound.

Table 1: HPLC-UV Method Performance

ParameterReported ValuesReference(s)
Linearity Range8–60 µg/mL
0.11–8.49 µg/mL
50–150 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µM
5 ng/mL
0.05 µg/mL
Intra-day Precision (%CV)2.6 to 6.0%
Inter-day Precision (%CV)5.5 to 9.5%
Recovery61.5 to 72.7%
99.1–100.8%

Table 2: LC-MS/MS Method Performance

ParameterReported ValuesReference(s)
Linearity Range5–10,000 ng/mL
0.01–25.00 µmol/L
Linear up to ~25 µmol/L
Lower Limit of Quantification (LLOQ)0.01 µmol/L
0.02 µmol/L
0.09 µM
Intra-day Precision (%CV)< 15%
< 5%
Inter-day Precision (%CV)< 15%
< 5%
Recovery> 90%
111%

Table 3: Immunoassay Method Performance

ParameterReported ValuesReference(s)
Measurement Range0.04–1.20 µmol/L (ARK™ Assay)
Linearity Range25–1,000 nmol/L
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 17%

Signaling Pathway

This compound, similar to methotrexate, exerts its antineoplastic effect by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell replication, ultimately causing cell death in rapidly dividing cancer cells.

Edatrexate_Mechanism_of_Action cluster_cell Cancer Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA and RNA Synthesis THF->DNA_RNA Required for This compound This compound This compound->DHFR Inhibits DHFR->THF Catalyzes conversion

This compound Mechanism of Action.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the determination of this compound in plasma or serum using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma or serum sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., p-aminoacetophenone).

  • Add 40 µL of 2 M trichloroacetic acid in ethanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 15 minutes.

  • Carefully collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

  • Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of TRIS-phosphate buffer (pH 5.7), methanol, and acetonitrile (e.g., 82:11:7 v/v/v).

  • Flow Rate: 1.8 mL/min.

  • Detection Wavelength: 313 nm.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

HPLC_UV_Workflow Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Trichloroacetic Acid) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Injection Inject into HPLC-UV System Collect_Supernatant->HPLC_Injection Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) HPLC_Injection->Data_Analysis LC_MS_MS_Workflow Sample Plasma Sample Add_IS Add Labeled Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Vortex_1 Vortex Precipitate->Vortex_1 Centrifuge_1 Centrifuge Vortex_1->Centrifuge_1 Dilute_Supernatant Dilute Supernatant Centrifuge_1->Dilute_Supernatant Vortex_2 Vortex Dilute_Supernatant->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Inject Inject into LC-MS/MS System Centrifuge_2->Inject Data_Analysis Data Analysis (MRM Transitions vs. Calibration Curve) Inject->Data_Analysis Immunoassay_Workflow Sample Serum/Plasma Sample Mix Automated Mixing Sample->Mix Reagents Antibody & Enzyme-Labeled Drug Reagents Reagents->Mix Competition Competitive Binding Reaction Mix->Competition Enzyme_Activity Measure Enzyme Activity (Spectrophotometry) Competition->Enzyme_Activity Calculation Calculate Concentration (vs. Calibration Curve) Enzyme_Activity->Calculation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methotrexate Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming methotrexate (MTX) resistance in their cancer cell line models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving methotrexate-resistant cancer cells.

Issue 1: Inconsistent IC50 Values for Methotrexate in Resistant Cell Lines

Question: We have generated an MTX-resistant cell line, but the IC50 values are highly variable between experiments. What could be the cause, and how can we troubleshoot this?

Answer:

Inconsistent IC50 values can stem from several factors related to both the cell line's stability and experimental technique. Here are potential causes and solutions:

Potential Causes:

  • Unstable Resistance: The resistance phenotype may be unstable, especially if the resistance mechanism is mediated by extrachromosomal elements like double minute chromosomes carrying the DHFR gene.[1] Without continuous selective pressure (i.e., MTX in the culture medium), cells can lose these elements and revert to a more sensitive state.

  • Heterogeneous Population: The "resistant" cell line may be a mixed population of cells with varying degrees of resistance.

  • Inconsistent Cell Seeding: Variations in the initial number of cells seeded for the viability assay will directly impact the final readout.

  • Assay-Specific Issues (MTT/XTT): The metabolic activity of resistant cells might differ from sensitive cells, affecting the assay readout. Additionally, components in the culture medium, such as thymidine and hypoxanthine, can allow cells to bypass the metabolic block induced by MTX, masking its cytotoxic effects.[2][3]

  • Drug Potency: The potency of the methotrexate solution may degrade over time, especially with improper storage or multiple freeze-thaw cycles.

Troubleshooting Steps:

  • Ensure Stability of Resistance:

    • Culture the resistant cell line in a maintenance dose of methotrexate to ensure the stability of the resistance phenotype. The exact concentration should be determined empirically but is typically a fraction of the IC50.

    • Periodically re-select the resistant population by exposing them to a high concentration of MTX to eliminate any reverted, sensitive cells.

    • Freeze down early-passage vials of the confirmed resistant cell line to ensure a consistent starting population for future experiments.

  • Standardize Experimental Protocol:

    • Cell Counting: Use an automated cell counter or a hemocytometer with trypan blue exclusion to ensure accurate and consistent cell seeding densities.

    • Viability Assay: For MTX cytotoxicity assays, consider using a medium depleted of thymidine and hypoxanthine to prevent metabolic bypass.[2][3]

    • Drug Preparation: Prepare fresh dilutions of methotrexate from a stock solution for each experiment. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.

  • Validate with a Positive Control:

    • Always include the parental (sensitive) cell line in your experiments as a reference. This will help you confirm that the experimental conditions and drug are behaving as expected.

Issue 2: No Significant Upregulation of DHFR in a Newly Generated MTX-Resistant Cell Line

Question: We've successfully generated a cell line that is highly resistant to methotrexate (over 50-fold increase in IC50), but qPCR and Western blot analysis do not show a significant increase in dihydrofolate reductase (DHFR) expression. What other resistance mechanisms should we investigate?

Answer:

While DHFR gene amplification is a common mechanism of acquired MTX resistance, several other pathways can confer resistance. If DHFR overexpression is ruled out, consider investigating the following mechanisms:

Alternative Mechanisms of MTX Resistance:

MechanismDescriptionSuggested Experiments
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP), can actively pump methotrexate out of the cell, reducing its intracellular concentration.qPCR/Western Blot: Analyze the expression of ABCB1, ABCC1, and ABCG2. Flow Cytometry: Use fluorescent substrates like Rhodamine 123 (for ABCB1) or Calcein-AM (for ABCC1) to measure transporter activity.
Impaired Drug Uptake Reduced expression or function of the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT) can limit the entry of methotrexate into the cell.qPCR/Western Blot: Measure the expression levels of SLC19A1 (RFC) and SLC46A1 (PCFT).
Defective Polyglutamylation Methotrexate is retained within the cell through the addition of glutamate residues, a process mediated by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes glutamate residues, leads to poor drug retention.qPCR/Western Blot: Assess the expression of FPGS and GGH. HPLC Analysis: Measure the levels of MTX-polyglutamates in cell lysates after drug exposure.
Mutations in DHFR Mutations in the DHFR gene can decrease its binding affinity for methotrexate, rendering the drug less effective even at normal expression levels.Sanger Sequencing: Sequence the coding region of the DHFR gene to identify potential mutations.

Workflow for Investigating Alternative Resistance Mechanisms:

G start MTX-Resistant Cell Line (No DHFR Overexpression) efflux 1. Assess Drug Efflux (ABC Transporters) start->efflux qPCR, Western, Flow Cytometry uptake 2. Assess Drug Uptake (RFC/PCFT) efflux->uptake If negative end Identify Resistance Mechanism efflux->end If positive polyglut 3. Assess Polyglutamylation (FPGS/GGH) uptake->polyglut If negative uptake->end If positive mutation 4. Assess DHFR Mutations polyglut->mutation If negative polyglut->end If positive mutation->end If positive

Caption: Workflow for identifying non-DHFR-mediated MTX resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to methotrexate?

A1: Acquired resistance to methotrexate is multifactorial, but the most well-documented mechanisms include:

  • Increased Dihydrofolate Reductase (DHFR) Levels: This is often due to the amplification of the DHFR gene, leading to an overproduction of the target enzyme, which requires higher concentrations of MTX for inhibition.

  • Enhanced Drug Efflux: Overexpression of ABC family transporters (e.g., ABCB1, ABCC1, ABCG2) actively removes MTX from the cell.

  • Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) diminishes MTX uptake.

  • Decreased Methotrexate Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased gamma-glutamyl hydrolase (GGH) activity results in lower intracellular retention of MTX.

  • Altered DHFR Binding Affinity: Mutations in the DHFR enzyme can reduce its affinity for MTX.

G cluster_mechanisms Mechanisms of Resistance MTX Methotrexate Cell Cancer Cell MTX->Cell Enters Cell via RFC Efflux Increased Efflux (↑ ABC Transporters) Cell->Efflux Pumps MTX Out Polyglut Decreased Polyglutamylation (↓ FPGS / ↑ GGH) Cell->Polyglut Reduces Retention DHFR_Amp DHFR Overexpression (Gene Amplification) Cell->DHFR_Amp Overwhelms MTX DHFR_Mut DHFR Mutation (Reduced Affinity) Cell->DHFR_Mut Prevents Binding Uptake Impaired Uptake (↓ RFC) Uptake->Cell Blocks Entry

Caption: Key mechanisms of cellular resistance to methotrexate.

Q2: How can combination therapies be used to overcome methotrexate resistance?

A2: Combination therapy is a key strategy to circumvent MTX resistance. The approach is to either enhance the efficacy of MTX or to target the resistance mechanism itself.

  • Inhibiting Drug Efflux: Co-administration of an ABC transporter inhibitor (e.g., verapamil, though newer, more specific inhibitors are under investigation) can block the efflux of MTX, thereby increasing its intracellular concentration and restoring sensitivity.

  • Targeting Downstream Pathways: Combining MTX with drugs that target other parts of the folate metabolism or DNA synthesis pathways (e.g., 5-fluorouracil) can create synthetic lethality.

  • Novel Drug Formulations: Conjugating MTX to molecules that facilitate cell entry via alternative routes, such as cell-penetrating peptides or glucose conjugates, can bypass resistance caused by impaired RFC transport.

  • Using Newer Antifolates: Newer generations of antifolates have been designed to be less susceptible to common resistance mechanisms, for instance, by having a higher affinity for FPGS or by not requiring RFC for transport.

Q3: What are the typical fold-resistance levels observed in experimentally generated MTX-resistant cell lines?

A3: The degree of resistance can vary widely depending on the cell type and the selection protocol. It is common to observe a wide range of resistance levels, from low (10- to 50-fold) to very high (over 1000-fold) increases in IC50 values compared to the parental cell line.

Table 1: Examples of Experimentally Induced Methotrexate Resistance

Cell LineParental IC50Resistant IC50Fold ResistancePrimary Mechanism
CCRF-CEM (Human Leukemia)7.4 nM~450 nM~60-foldImpaired Polyglutamylation
K562 (Human Leukemia)~0.008 µM10 - 40 µM2000 to 5000-foldImpaired Polyglutamylation
MDA-MB-231 (Breast Cancer)Not specified~100-fold resistant~100-foldNot specified
T Cells (Primary Human)~0.02 µM> 0.1 µM>5-foldTransgene-mediated

Key Experimental Protocols

Protocol 1: Generation of a Methotrexate-Resistant Cell Line

This protocol describes a common method for generating a resistant cell line through continuous, stepwise exposure to increasing concentrations of the drug.

  • Determine Initial IC50: First, determine the IC50 of methotrexate in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Exposure: Begin by culturing the parental cells in a medium containing MTX at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Monitor and Recover: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, a significant portion of the cells will die. Allow the surviving cells to recover and reach 70-80% confluency.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, passage them and increase the MTX concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat Step 4 for several cycles. The process can take several weeks to months.

  • Characterize Resistance: At various stages, and once the desired level of resistance is achieved, confirm the IC50 of the new cell line. The resistance should be significantly higher than that of the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages to ensure a stable, backed-up supply.

Protocol 2: MTT Assay for Determining IC50

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for "no cell" blanks. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of methotrexate in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include a "vehicle control" (medium with the drug solvent, e.g., DMSO, if applicable). Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blank from all other values. Normalize the data to the vehicle control (which represents 100% viability). Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: qPCR for DHFR Gene Expression

This protocol outlines the steps to quantify the mRNA expression level of the DHFR gene.

  • RNA Extraction: Isolate total RNA from both the parental and MTX-resistant cell lines using a commercial RNA extraction kit. Ensure high-quality RNA with an A260/A280 ratio of ~2.0.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design: Use validated qPCR primers for the human DHFR gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.

  • qPCR Reaction: Set up the qPCR reaction in a 20-25 µL volume containing:

    • SYBR Green Master Mix

    • Forward and Reverse Primers (final concentration ~0.5 µM each)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR machine with a typical protocol:

    • Initial denaturation (e.g., 95°C for 5-10 minutes).

    • 40 cycles of:

      • Denaturation (95°C for 10-15 seconds)

      • Annealing/Extension (60°C for 1 minute)

    • Melt curve analysis to confirm product specificity.

  • Data Analysis: Calculate the relative expression of the DHFR gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the resistant cells to the parental cells.

References

Technical Support Center: Mitigating Methotrexate-Induced Mucositis

Author: BenchChem Technical Support Team. Date: November 2025

A- This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating experimental studies on methotrexate (MTX)-induced mucositis. As a note of clarification, the term "Edatrexate" is recognized, but "Methotrexate" is the predominantly used nomenclature in the cited research for this mucositis-inducing chemotherapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of methotrexate-induced mucositis?

A1: Methotrexate (MTX), a folate antagonist, inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis. This antiproliferative effect makes rapidly dividing cells in the oral and intestinal mucosa particularly susceptible to its cytotoxic effects.[1][2] The pathogenesis is complex and can be described by a five-phase model:

  • Initiation: MTX and other chemotherapies generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage in the basal epithelial cells of the mucosa.[3] This initial damage activates transcription factors like NF-κB.[3]

  • Primary Damage Response: Pro-inflammatory signaling pathways are activated.

  • Signal Amplification: A feedback loop is created where pro-inflammatory cytokines like TNF-α further activate NF-κB, amplifying the inflammatory response.[4]

  • Ulceration: The integrity of the mucosal lining is lost, leading to the formation of ulcers that can become colonized by bacteria.

  • Healing: This phase begins as the chemotherapy agent is cleared, allowing for epithelial proliferation and differentiation to restore the mucosal barrier.

Q2: What are the common animal models used to study methotrexate-induced mucositis?

A2: Rodent models, particularly mice and rats, are the most frequently used for studying MTX-induced mucositis. Hamsters are also utilized, especially for oral mucositis models, due to their cheek pouches which can be mechanically irritated to enhance the mucositis presentation. The choice of model can depend on the specific research question, with some studies focusing on oral mucositis, some on intestinal mucositis, and a few investigating both concurrently.

Q3: What are the standard methods for assessing the severity of mucositis in preclinical models?

A3: Mucositis severity is typically assessed through a combination of macroscopic and microscopic evaluations:

  • Macroscopic Scoring: This involves visually inspecting the oral cavity or intestine for signs of erythema, edema, and ulceration. The World Health Organisation (WHO) and National Cancer Institute (NCI) have widely used grading scales for clinical assessment that can be adapted for animal models.

  • Histopathological Analysis: Tissue samples are collected, stained (commonly with hematoxylin and eosin), and examined under a microscope. Key parameters include epithelial thickness, villus height (in the intestine), inflammatory cell infiltration, and the presence of ulcerations.

  • Biochemical Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of oxidative stress (e.g., malondialdehyde - MDA) can be quantified in tissue homogenates.

Q4: What are some of the key signaling pathways involved in MTX-induced mucositis?

A4: The nuclear factor-kappa B (NF-κB) signaling pathway is a central player in the inflammatory cascade of mucositis. MTX-induced cellular stress activates NF-κB, which in turn upregulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. Additionally, pathways involving mitogen-activated protein kinases (MAPK) and the generation of reactive oxygen species (ROS) are critically involved in the initiation and amplification of mucosal damage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality rate in animal models - Methotrexate dose is too high.- Dehydration and malnutrition due to severe mucositis.- Secondary infections.- Perform a dose-response study to determine the optimal MTX dose that induces mucositis with minimal mortality.- Provide nutritional support with soft food or liquid diets.- Administer supportive care, including hydration and antibiotics, as needed.
Inconsistent severity of mucositis - Variability in drug administration (e.g., inconsistent injection volume or location).- Differences in animal age, weight, or gut microbiota.- Genetic variability within the animal strain.- Standardize the experimental protocol, including precise dosing and administration techniques.- Use animals of a consistent age and weight range.- Consider co-housing animals to normalize gut microbiota.
No observable mucositis after MTX administration - Methotrexate dose is too low.- Insufficient duration of the experiment.- The chosen animal model or strain is resistant to MTX-induced mucositis.- Increase the dose of MTX in a stepwise manner.- Extend the experimental timeline; mucositis typically develops a few days after MTX administration.- Review the literature to select a more appropriate animal model or strain known to be susceptible to MTX.
Difficulty with histopathological scoring - Subjectivity in scoring.- Poor tissue quality due to improper fixation or processing.- Develop a clear and standardized scoring rubric with defined criteria for each grade.- Ensure proper and immediate fixation of tissue samples after collection.- Have samples scored by at least two independent, blinded observers.

Data Presentation

Table 1: Biochemical Markers in Methotrexate-Induced Oral Mucositis in Rats

Parameter Control Group Methotrexate (MTX) Group MTX + Investigational Agent Reference
Malondialdehyde (MDA) LowSignificantly IncreasedReduced compared to MTX group
Total Glutathione (tGSH) HighSignificantly DecreasedIncreased compared to MTX group
Tumor Necrosis Factor-alpha (TNF-α) LowSignificantly IncreasedReduced compared to MTX group
Interleukin-1 beta (IL-1β) LowSignificantly IncreasedReduced compared to MTX group
Interleukin-6 (IL-6) LowSignificantly IncreasedReduced compared to MTX group

Table 2: Histopathological Parameters in Methotrexate-Induced Oral Mucositis in Rats

Parameter Control Group Methotrexate (MTX) Group MTX + Investigational Agent Reference
Epithelial Thickness (µm) NormalSignificantly DecreasedPartially or fully restored
Inflammatory Cell Infiltration MinimalSevereReduced
Ulceration AbsentPresentReduced or absent

Experimental Protocols

Protocol 1: Induction of Oral Mucositis in Rats with Methotrexate

  • Animal Model: Male Wistar rats (8 weeks old).

  • Materials:

    • Methotrexate (50 mg/5ml solution)

    • Normal saline

    • Gavage needles

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into control and experimental groups.

    • For the experimental group, administer methotrexate intraperitoneally (IP) at a dose of 25 mg/kg (single dose). Alternatively, a multi-day subcutaneous administration of 2.5 mg/kg for 3 consecutive days can be used.

    • The control group receives an equivalent volume of normal saline via the same administration route.

    • Monitor animals daily for weight loss, signs of distress, and the development of oral lesions.

    • Euthanize animals on day 4 (for single-dose protocol) or as determined by the experimental design.

    • Collect oral mucosal tissue (e.g., buccal mucosa, tongue) for histopathological and biochemical analysis.

Protocol 2: Histopathological Evaluation of Oral Mucositis

  • Materials:

    • 10% neutral buffered formalin

    • Paraffin wax

    • Microtome

    • Glass slides

    • Hematoxylin and Eosin (H&E) stain

    • Microscope

  • Procedure:

    • Fix collected tissue samples in 10% neutral buffered formalin for at least 24 hours.

    • Process the tissues through graded alcohols and xylene, and embed in paraffin wax.

    • Section the paraffin blocks at 4-5 µm thickness using a microtome.

    • Mount the sections on glass slides and stain with H&E.

    • Examine the stained sections under a light microscope.

    • Score the degree of mucositis based on epithelial integrity, inflammatory cell infiltration, submucosal edema, and ulceration. A scoring system (e.g., 0 = normal, 4 = severe ulceration) should be established prior to evaluation.

Visualizations

MTX-Induced Mucositis Signaling Pathway cluster_0 Cellular Stress & Initiation cluster_1 Signal Amplification cluster_2 Pathological Outcome MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS generates DNA_Damage DNA Damage ROS->DNA_Damage causes NFkB NF-κB Activation DNA_Damage->NFkB activates MAPK MAPK Pathway DNA_Damage->MAPK activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines upregulates Pro_inflammatory_Cytokines->NFkB feedback loop Mucosal_Injury Mucosal Injury (Apoptosis, Necrosis) Pro_inflammatory_Cytokines->Mucosal_Injury leads to MAPK->NFkB activates Ulceration Ulceration Mucosal_Injury->Ulceration results in

Caption: Signaling cascade in MTX-induced mucositis.

Experimental Workflow for Studying MTX-Induced Mucositis cluster_analysis Data Analysis start Start: Animal Acclimatization grouping Randomization into Control and Experimental Groups start->grouping induction Induction of Mucositis (MTX Administration) grouping->induction monitoring Daily Monitoring (Weight, Clinical Signs) induction->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Analysis endpoint->analysis histo Histopathological Evaluation analysis->histo biochem Biochemical Assays analysis->biochem

Caption: Workflow for preclinical mucositis studies.

References

Technical Support Center: Mitigating Methotrexate-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address methotrexate (MTX)-induced myelosuppression in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is methotrexate-induced myelosuppression and why does it occur?

A1: Methotrexate-induced myelosuppression is a severe side effect characterized by a decrease in the production of red blood cells, white blood cells, and platelets in the bone marrow.[1][2][3][4] Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides necessary for DNA and RNA replication.[5] This inhibition disrupts the proliferation of rapidly dividing cells, including hematopoietic stem cells in the bone marrow, leading to myelosuppression.

Q2: What are the primary strategies to reduce methotrexate-induced myelosuppression?

A2: The primary strategies to mitigate MTX-induced myelosuppression include:

  • Leucovorin Rescue: Administration of leucovorin (folinic acid), a reduced folate, to bypass the metabolic block induced by methotrexate and rescue normal cells.

  • Glucarpidase Administration: Use of the enzyme glucarpidase to rapidly hydrolyze extracellular methotrexate into inactive metabolites, providing an alternative elimination pathway in cases of renal dysfunction and delayed MTX clearance.

  • Supportive Care: Measures such as vigorous hydration and urinary alkalinization to enhance methotrexate solubility and excretion, thereby reducing its toxicity.

  • Therapeutic Drug Monitoring: Close monitoring of plasma methotrexate concentrations to guide leucovorin rescue and determine the need for interventions like glucarpidase.

Q3: When should leucovorin rescue be initiated and how is the dose determined?

A3: Leucovorin rescue is typically initiated 24 to 48 hours after high-dose methotrexate (HDMTX) administration to prevent toxicity to healthy cells. The dosage is adjusted based on plasma methotrexate levels at specific time points (e.g., 24, 48, and 72 hours post-infusion). Protocols for leucovorin dose adjustments can vary between institutions.

Q4: What is glucarpidase and when is its use indicated?

A4: Glucarpidase (brand name Voraxaze) is a recombinant bacterial enzyme that rapidly metabolizes methotrexate into inactive compounds. It is indicated for the treatment of toxic plasma methotrexate concentrations (greater than 1 µmol/L) in patients with delayed methotrexate clearance due to impaired renal function.

Q5: Are there any critical interactions to consider when administering these rescue agents?

A5: Yes. Leucovorin is a substrate for glucarpidase. Therefore, leucovorin should not be administered within 2 hours before or after a glucarpidase dose to avoid its degradation by the enzyme. For the first 48 hours after glucarpidase administration, the leucovorin dose should be the same as the dose given prior to glucarpidase.

Troubleshooting Guides

Issue: Unexpectedly high plasma methotrexate levels post-infusion.

Possible Cause Troubleshooting Step
Impaired renal functionAssess renal function (serum creatinine, urine output). Consider dose reduction for subsequent cycles in patients with pre-existing renal dysfunction.
Drug interactions (e.g., NSAIDs, proton pump inhibitors)Review concomitant medications that may inhibit renal elimination of methotrexate.
Dehydration or acidic urineEnsure adequate hydration and urinary alkalinization (urine pH ≥ 7).
Solution Action
Delayed MTX ClearanceAdjust leucovorin rescue dose based on methotrexate levels as per institutional protocol.
Toxic MTX Levels (>1 µmol/L) with Renal ImpairmentConsider administration of glucarpidase.

Issue: Signs of severe myelosuppression (e.g., severe neutropenia, thrombocytopenia) despite standard leucovorin rescue.

Possible Cause Troubleshooting Step
Suboptimal leucovorin dosingRe-evaluate leucovorin dosing based on the most recent methotrexate levels. High-dose leucovorin may be required.
Prolonged exposure to toxic methotrexate levelsMeasure methotrexate concentration. If levels remain high, consider interventions to enhance clearance.
Pre-existing risk factors (e.g., folate deficiency, hypoalbuminemia)Assess for underlying risk factors that may exacerbate myelosuppression.
Solution Action
Ineffective Leucovorin RescueIf methotrexate levels are extremely high (>10 µM), high doses of leucovorin may be insufficient to completely reverse toxicity.
Confirmed Renal Dysfunction and High MTX LevelsAdminister glucarpidase to rapidly lower extracellular methotrexate concentrations.
Supportive CareProvide supportive care, including blood product transfusions and infection control measures.

Quantitative Data Summary

Table 1: Methotrexate Levels and Corresponding Leucovorin Dosage Adjustments

Time After Start of InfusionMethotrexate LevelRecommended Leucovorin Action
24 hours (short infusion)> 5 µmol/LIncrease leucovorin to 100 mg/m² IV every 6 hours.
24 hours (continuous infusion)> 20 µmol/LAdjust leucovorin to 50 mg IV/PO every 6 hours.
48 hours1 - 5 µmol/LAdjust leucovorin to 50 mg IV/PO every 6 hours.
48 hours5 - 10 µmol/LAdjust leucovorin to 100 mg/m² IV every 6 hours.
48 hours10 - 20 µmol/LAdjust leucovorin to 200 mg/m² IV every 6 hours.
48 hours>20 - 50 µmol/LAdjust leucovorin to 500 mg/m² IV every 6 hours.
72 hours> 0.2 µmol/L (short infusion) or > 0.1 µmol/L (continuous infusion)Adjust leucovorin to 50 mg IV/PO every 6 hours until level is < 0.05 µmol/L.

Note: These are general guidelines; specific protocols may vary. Always refer to institutional guidelines.

Table 2: Glucarpidase Efficacy Data

ParameterValueReference
IndicationPlasma MTX concentration > 1 µmol/L with delayed clearance due to renal dysfunction
EfficacyReduces plasma MTX concentration by >97% within 15 minutes
Sustained ReductionIn 91% of patients, MTX concentration remained reduced by >95% for up to 8 days
Dosage50 units/kg as a single intravenous injection

Experimental Protocols

Protocol 1: Leucovorin Rescue Following High-Dose Methotrexate

  • Baseline Monitoring: Prior to methotrexate infusion, obtain baseline complete blood count (CBC), renal function tests (serum creatinine), and liver function tests.

  • Hydration and Alkalinization: Begin intravenous hydration and urinary alkalinization 4 to 12 hours prior to methotrexate administration to maintain a urine pH greater than 7.

  • Methotrexate Administration: Administer high-dose methotrexate as per the experimental protocol.

  • Leucovorin Initiation: Begin leucovorin rescue 24 to 36 hours after the start of the methotrexate infusion. The initial dose is typically 10 to 15 mg/m².

  • Therapeutic Drug Monitoring: Draw blood samples to measure plasma methotrexate concentrations at 24, 48, and 72 hours after the start of the infusion.

  • Dose Adjustment: Adjust the leucovorin dose and frequency based on the measured methotrexate levels, as outlined in Table 1 and institutional guidelines.

  • Continuation: Continue leucovorin rescue until the methotrexate concentration falls below 0.1 µmol/L.

Protocol 2: Glucarpidase Administration for Methotrexate Toxicity

  • Indication Confirmation: Confirm the indication for glucarpidase: plasma methotrexate concentration > 1 µmol/L in the setting of delayed methotrexate clearance due to impaired renal function.

  • Dosage Calculation: Calculate the dose of glucarpidase: 50 units per kilogram of body weight.

  • Reconstitution: Reconstitute the glucarpidase vial with sterile saline for injection.

  • Administration: Administer the calculated dose as a single intravenous injection over 5 minutes.

  • Leucovorin Timing: Do not administer leucovorin within 2 hours before or 2 hours after the glucarpidase dose.

  • Post-Glucarpidase Leucovorin: For the 48 hours following glucarpidase administration, continue leucovorin at the same dose that was being administered prior to glucarpidase.

  • Methotrexate Monitoring Post-Glucarpidase: After glucarpidase administration, methotrexate concentrations can only be reliably measured by a chromatographic method, as immunoassays can be inaccurate due to interference from a methotrexate metabolite (DAMPA).

Visualizations

Methotrexate_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide Nucleotide Synthesis THF->Nucleotide DNA_RNA DNA & RNA Replication Nucleotide->DNA_RNA HSC Hematopoietic Stem Cells DNA_RNA->HSC Required for proliferation Myelosuppression Myelosuppression HSC->Myelosuppression Inhibition leads to Leucovorin Leucovorin (Folinic Acid) Leucovorin->THF Bypasses DHFR block Experimental_Workflow start High-Dose Methotrexate Administration monitor_24h Monitor MTX Level at 24h start->monitor_24h leucovorin_start Initiate Leucovorin Rescue start->leucovorin_start 24-36h post monitor_48h Monitor MTX Level at 48h monitor_24h->monitor_48h leucovorin_start->monitor_48h adjust_leucovorin Adjust Leucovorin Dose monitor_48h->adjust_leucovorin check_renal Assess Renal Function & MTX > 1 µmol/L? adjust_leucovorin->check_renal glucarpidase Administer Glucarpidase check_renal->glucarpidase Yes continue_monitoring Continue Monitoring & Leucovorin check_renal->continue_monitoring No glucarpidase->continue_monitoring end MTX Level < 0.1 µmol/L Discontinue Leucovorin continue_monitoring->end

References

Technical Support Center: Edatrexate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edatrexate in in vitro settings. The information is designed to address common challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (10-ethyl-10-deaza-aminopterin) is an antifolate and an analog of Methotrexate.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][3][4][5] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis, repair, and cellular replication.

Q2: What are the main challenges when preparing this compound for in vitro experiments?

The primary challenge with this compound, similar to its analog Methotrexate, is its limited aqueous solubility. This can lead to difficulties in preparing stock solutions of desired concentrations and may cause the compound to precipitate when diluted in aqueous cell culture media.

Q3: In which solvents can I dissolve this compound?

While specific quantitative solubility data for this compound is limited, data for its analog Methotrexate can provide guidance. Methotrexate is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is practically insoluble in water, ethanol, chloroform, and ether. Solubility in aqueous solutions is pH-dependent and increases in dilute solutions of mineral acids and alkali hydroxides and carbonates. For cell culture applications, DMSO is a common choice for creating high-concentration stock solutions.

Q4: How should I prepare a stock solution of this compound for cell culture?

A general protocol for preparing a stock solution of a sparingly soluble compound like this compound for cell culture is as follows:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.

  • Dissolution: Add a minimal amount of a suitable sterile solvent, such as cell culture-grade DMSO, to the powder to achieve a high-concentration stock solution (e.g., 10 mM). Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • Sterilization: For long-term storage, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Q5: What is the recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q6: How can I prevent my compound from precipitating when I add it to the cell culture medium?

To prevent precipitation, it is recommended to perform serial dilutions of your high-concentration stock solution in pre-warmed cell culture medium. Add the stock solution dropwise to the medium while gently swirling. Avoid adding a large volume of the cold stock solution directly to the medium.

Q7: How stable is this compound in solution?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume. Inappropriate solvent. Compound has low solubility at room temperature.Increase the solvent volume gradually. Try a different recommended solvent (e.g., DMSO). Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.
Precipitation occurs when diluting the stock solution in cell culture medium. The compound is "crashing out" due to its low aqueous solubility. The final concentration of the organic solvent is too low to maintain solubility. The temperature difference between the stock solution and the medium.Perform serial dilutions in pre-warmed (37°C) cell culture medium. Ensure the stock solution is at room temperature before adding to the medium. Add the stock solution slowly to the medium while gently mixing.
Inconsistent or no biological effect observed in the in vitro assay. Incorrect concentration of this compound due to incomplete dissolution or precipitation. Degradation of the compound in the stock solution or working solution.Visually inspect the stock and working solutions for any precipitates before use. Prepare fresh stock solutions and working dilutions for each experiment. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light).
Toxicity observed in the vehicle control group. The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent in the cell culture medium is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5% for DMSO).

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analog, Methotrexate.

PropertyThis compoundMethotrexate
Molecular Formula C₂₂H₂₅N₇O₅C₂₀H₂₂N₈O₅
Molecular Weight ~467.5 g/mol ~454.4 g/mol
General Solubility Sparingly soluble in aqueous solutions.Soluble in DMSO and DMF; practically insoluble in water and ethanol.

Table 2: Example Solubility Data for Methotrexate (as a reference for this compound).

SolventSolubilityReference
DMSOSoluble
DMFSoluble
WaterPractically Insoluble
EthanolPractically Insoluble
Dilute Alkali HydroxidesSoluble
Dilute Mineral AcidsSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L). For example, for 1 mL of a 10 mM solution, you would need approximately 4.675 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of cell culture-grade DMSO to the tube.

  • Mixing: Vortex the tube until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If the stock solution is intended for long-term storage, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need to perform a 1:1000 dilution (add 10 µL of the 10 mM stock to 10 mL of medium). This will result in a final DMSO concentration of 0.1%.

  • Dilution: In a sterile tube, add the pre-warmed cell culture medium. While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous shaking to prevent protein denaturation in the medium.

  • Application to Cells: Use the freshly prepared working solution to treat your cells immediately.

Visualizations

Edatrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Edatrexate_ext This compound RFC1 RFC1 (Folate Transporter) Edatrexate_ext->RFC1 Uptake Edatrexate_int This compound RFC1->Edatrexate_int DHFR Dihydrofolate Reductase (DHFR) Edatrexate_int->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation

Caption: this compound inhibits dihydrofolate reductase (DHFR).

Experimental_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve sterilize 3. Sterile Filter (Optional) dissolve->sterilize aliquot 4. Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw 5. Thaw Stock Solution aliquot->thaw dilute 6. Serially Dilute in Pre-warmed Culture Medium thaw->dilute treat 7. Treat Cells with Working Solution dilute->treat incubate 8. Incubate for Desired Time treat->incubate assay 9. Perform Downstream Assay incubate->assay

Caption: Workflow for preparing and using this compound in vitro.

References

Edatrexate Stability in Various Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides information on the stability of Methotrexate (MTX), a compound structurally similar to Edatrexate. Due to the limited availability of specific stability data for this compound, the information presented here for Methotrexate should be considered as a reference and used with caution. Researchers are advised to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of antifolate drugs like Methotrexate in solution?

A1: The stability of Methotrexate in solution is primarily influenced by several factors:

  • pH: Methotrexate is known to be pH-dependent in terms of its chemical stability.[1][2][3] It is more stable at neutral pH (around 7.0) and can undergo degradation in acidic or strongly alkaline conditions.[1][2]

  • Light Exposure: Methotrexate is susceptible to photodegradation when exposed to light, particularly UV and fluorescent light. This can lead to the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate the degradation of Methotrexate in aqueous solutions.

  • Solvent Composition: The choice of solvent can impact the solubility and stability of the drug. While DMSO is a common solvent for initial stock solutions, its potential reactivity and effects on cells should be considered. Aqueous solutions are frequently used, but the stability can be concentration-dependent.

  • Presence of Other Substances: Bicarbonate ions have been shown to catalyze the photolytic decomposition of Methotrexate.

Q2: What is the recommended solvent for preparing stock solutions of Methotrexate?

A2: For preparing stock solutions, dissolving Methotrexate in a minimal amount of 1 M sodium hydroxide and then diluting with saline or culture medium is a common practice. Alternatively, 0.1 M sodium hydroxide can be used to prepare a stock solution of 20 mg/mL, which may require some heating. The disodium salt of Methotrexate is more soluble in water (>25 mg/mL) and can be a good alternative to circumvent the use of DMSO. While DMSO is also used, concerns about its potential to initiate cell death and affect drug cytotoxicity exist.

Q3: How should I store Methotrexate solutions to ensure stability?

A3: To ensure the stability of Methotrexate solutions, the following storage conditions are recommended:

  • Short-term storage (up to one week): Solutions can be stored at 2-8°C.

  • Long-term storage (up to one month): For longer-term storage, it is best to store aliquots of the stock solution at -20°C.

  • Protection from Light: All solutions should be protected from light to prevent photodegradation.

Q4: Can I use PBS to prepare my working solutions of Methotrexate?

A4: Yes, PBS (phosphate-buffered saline) at a pH of 7.2 is a suitable solvent for preparing working solutions of Methotrexate. The solubility in PBS at this pH is approximately 1 mg/mL. However, it is recommended not to store aqueous solutions for more than one day.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in working solution - Low solubility in the final solvent mixture. - Change in pH upon dilution. - Supersaturation of the solution.- First, dissolve this compound in a small amount of a suitable organic solvent like DMSO before diluting with an aqueous buffer like PBS. - Ensure the final concentration of the organic solvent is low (e.g., <0.5% for cell-based assays) to avoid toxicity. - Check and adjust the pH of the final working solution. - Prepare a fresh, less concentrated solution.
Loss of drug activity in experiments - Degradation of this compound due to improper storage or handling. - Exposure to light. - Incompatibility with other components in the experimental setup.- Prepare fresh solutions from a solid compound for each experiment. - Store stock and working solutions protected from light and at the recommended temperature. - Review the literature for any known incompatibilities of this compound with your experimental reagents.
Inconsistent experimental results - Inconsistent concentration of this compound in solutions due to degradation or precipitation. - Variability in solution preparation.- Standardize the protocol for solution preparation, including solvent, pH, and final concentration. - Use a validated method (e.g., HPLC) to confirm the concentration of your this compound solutions before use. - Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Data on Methotrexate Stability

Table 1: Summary of Methotrexate Stability in Different Solvents and Conditions

Solvent/Condition Concentration Storage Temperature Stability Duration Key Findings Reference
0.9% Sodium Chloride0.2 and 20 mg/mL25°C (protected from light)28 daysStable with minor degradation.
5% Dextrose20 mg/mL25°C (protected from light)28 daysStable with minor degradation.
5% Dextrose0.2 mg/mL25°C (protected from light)3 daysStable for only 3 days.
Aqueous SolutionNot specified85°C, pH > 7Not specifiedHydrolyzes to N¹⁰-Methylpteroylglutamic acid. The rate increases above pH 9.
Aqueous SolutionNot specifiedLaboratory fluorescent lightNot specifiedDegrades to 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.
PBS/DMSO mixtureNot specifiedNot specified24 hoursHigh chemical stability observed.
0.1 M NaOH20 mg/mL-20°CAbout one monthRecommended for stock solution preparation.
0.1 M NaOH20 mg/mL2-8°CAbout one weekSuitable for short-term storage.

Experimental Protocols

Protocol 1: Preparation of Methotrexate Stock Solution

  • Materials:

    • Methotrexate powder

    • 1 M Sodium Hydroxide (NaOH)

    • Sterile saline solution (0.9% NaCl) or cell culture medium

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of Methotrexate powder in a sterile microcentrifuge tube.

    • Add a minimal volume of 1 M NaOH to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate weight of Methotrexate in 1 M NaOH.

    • Gently vortex the solution until the Methotrexate is fully dissolved.

    • Dilute the concentrated stock solution to the desired final concentration using sterile saline or cell culture medium.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage (up to one month) or at 2-8°C for short-term storage (up to one week). Always protect from light.

Protocol 2: Assessment of Methotrexate Photostability

This protocol is based on the general guidelines for photostability testing.

  • Materials:

    • Methotrexate solution in the solvent of interest

    • Clear and amber vials

    • Photostability chamber with a controlled light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)

    • HPLC system for analysis

  • Procedure:

    • Prepare the Methotrexate solution to be tested.

    • Fill the solution into both clear and amber vials. The amber vials will serve as the dark control.

    • Place the vials in the photostability chamber.

    • Expose the samples to the light source for a defined period.

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw samples from both the clear and amber vials.

    • Analyze the samples using a validated HPLC method to determine the concentration of Methotrexate and the presence of any degradation products.

    • Compare the results from the light-exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

Experimental_Workflow_for_Edatrexate_Stability_Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Solution in Test Solvent light Light Exposure prep->light Expose to conditions dark Dark Control prep->dark Expose to conditions temp_stress Temperature Stress prep->temp_stress Expose to conditions ph_stress pH Variation prep->ph_stress Expose to conditions hplc HPLC Analysis (Purity & Degradants) light->hplc Sample at time points dark->hplc Sample at time points temp_stress->hplc Sample at time points ph_stress->hplc Sample at time points lcms LC-MS Analysis (Degradant ID) hplc->lcms Identify peaks data Data Interpretation (Stability Profile) hplc->data lcms->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic_for_Precipitation start Precipitation Observed in Working Solution check_sol Is this compound dissolved in an organic solvent before dilution? start->check_sol dissolve_org Dissolve in minimal DMSO first check_sol->dissolve_org No check_ph Was the pH of the final solution checked? check_sol->check_ph Yes dissolve_org->check_ph adjust_ph Adjust pH of the final solution check_ph->adjust_ph No check_conc Is the final concentration too high? check_ph->check_conc Yes adjust_ph->check_conc lower_conc Prepare a more dilute solution check_conc->lower_conc Yes success Solution is stable check_conc->success No lower_conc->success

Caption: Troubleshooting precipitation issues.

References

Technical Support Center: Edatrexate Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference in Edatrexate assays. Given that this compound is a close structural analog of Methotrexate, much of the guidance is based on well-documented interference patterns observed in Methotrexate assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound immunoassays?

A1: Interference in immunoassays can stem from several sources, broadly categorized as endogenous or exogenous substances.[1][2] For assays measuring antifolate drugs like this compound, the most common interferences arise from:

  • Cross-reactivity with metabolites: The assay's antibodies may recognize and bind to metabolites of this compound that are structurally similar to the parent drug.

  • Cross-reactivity with other drugs: Co-administered drugs with structural similarities to this compound can cross-react with the assay antibodies.[3]

  • Endogenous substances: Components naturally present in the patient's sample, such as heterophile antibodies or paraproteins, can interfere with the assay's antibody-antigen binding.[1][2]

  • Sample matrix effects: The overall composition of the biological sample (e.g., plasma, serum) can influence the accuracy of the measurement.

  • Pre-analytical errors: Issues related to sample collection and handling, such as hemolysis, can impact the results.

Q2: My this compound levels are unexpectedly high. What could be the cause?

A2: Falsely elevated this compound levels in an immunoassay are often due to the presence of cross-reacting substances. Based on data from the analogous drug, Methotrexate, potential culprits include:

  • Metabolites: The primary metabolite of Methotrexate, 7-hydroxymethotrexate (7-OH-MTX), and DAMPA (4-deoxy-4-amino-N10-methylpteroic acid), a breakdown product following glucarpidase administration, are known to significantly cross-react with some immunoassays, leading to overestimated levels. It is plausible that metabolites of this compound could cause similar interference.

  • Co-administered drugs: Certain medications with a similar pteridine ring structure, such as triamterene and trimethoprim, have been shown to cross-react with Methotrexate immunoassays. Leucovorin (folinic acid), often used as a rescue agent with high-dose antifolate therapy, can also interfere with some assays.

Q3: Can hemolysis affect my this compound assay results?

A3: Yes, hemolysis, the rupture of red blood cells, can interfere with various laboratory tests, including immunoassays. The release of hemoglobin and other intracellular components into the serum or plasma can cause both biological and analytical interference. This can lead to either falsely increased or decreased this compound concentrations depending on the assay methodology. It is always recommended to use non-hemolyzed samples for analysis. If a sample is hemolyzed, it should be noted, and results should be interpreted with caution. In cases of significant hemolysis, sample recollection is the most reliable solution.

Q4: How can I confirm if my this compound assay results are accurate?

A4: If you suspect interference in your this compound immunoassay, the gold standard for confirmation is to re-analyze the sample using a more specific analytical method. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly specific and less prone to cross-reactivity from metabolites and other structurally similar compounds. Comparing the results from the immunoassay with those from a chromatographic method can help confirm or rule out interference.

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity from a Metabolite or Concomitant Medication

Symptoms:

  • This compound concentrations are higher than clinically expected.

  • The patient is receiving other medications with a similar chemical structure to this compound.

  • The patient has impaired renal function, which may lead to the accumulation of metabolites.

Troubleshooting Workflow:

G start Unexpectedly High this compound Result review_meds Review Patient's Concomitant Medications and Clinical Status (e.g., renal function) start->review_meds check_assay Consult Assay Package Insert for Known Cross-Reactants review_meds->check_assay contact_support Contact Assay Manufacturer for Specific Cross-Reactivity Data check_assay->contact_support alt_method Analyze Sample with a More Specific Method (HPLC or LC-MS/MS) contact_support->alt_method compare_results Compare Immunoassay and Confirmatory Method Results alt_method->compare_results interference_confirmed Interference Confirmed compare_results->interference_confirmed no_interference No Significant Interference compare_results->no_interference report_confirmatory Report Confirmatory Result and Document Interference interference_confirmed->report_confirmatory report_original Report Original Result no_interference->report_original G start Inconsistent or Irreproducible this compound Results check_preanalytical Verify Sample Integrity (No Hemolysis, Lipemia, etc.) and Correct Handling start->check_preanalytical dilution_series Perform a Serial Dilution of the Sample and Analyze check_preanalytical->dilution_series linearity_check Assess Linearity of the Dilution Series dilution_series->linearity_check linear Results are Linear linearity_check->linear not_linear Results are Not Linear linearity_check->not_linear spike_recovery Perform a Spike-and-Recovery Experiment linear->spike_recovery mitigate_matrix Implement Matrix Effect Mitigation Strategy not_linear->mitigate_matrix good_recovery Recovery is within Acceptable Limits spike_recovery->good_recovery poor_recovery Poor Recovery spike_recovery->poor_recovery report_diluted Report Result from Appropriate Dilution good_recovery->report_diluted poor_recovery->mitigate_matrix revalidate Re-validate Assay with Mitigation mitigate_matrix->revalidate

References

Technical Support Center: Optimizing Edatrexate and Cisplatin Schedule-Dependent Synergism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the schedule-dependent synergism between Edatrexate and cisplatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and cisplatin?

A1: this compound is an antifolate drug, structurally similar to methotrexate, that primarily works by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for the synthesis of tetrahydrofolate, a key component in the production of nucleotides, which are the building blocks of DNA and RNA.[2][3] By blocking DHFR, this compound disrupts DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. Cisplatin, a platinum-based chemotherapy agent, exerts its cytotoxic effects by forming cross-links with DNA, primarily with purine bases. These cross-links distort the DNA structure, interfering with DNA replication and repair mechanisms, which ultimately leads to programmed cell death (apoptosis).

Q2: What is schedule-dependent synergism and why is it important for the this compound-cisplatin combination?

A2: Schedule-dependent synergism refers to the enhanced therapeutic effect observed when two drugs are administered in a specific sequence and timing. For the combination of this compound and cisplatin, studies have shown that administering this compound before cisplatin results in a synergistic interaction, meaning the combined effect is greater than the sum of their individual effects. Conversely, administering cisplatin before this compound does not produce this synergistic outcome. This highlights the critical importance of the administration schedule in maximizing the anti-cancer activity of this drug combination.

Q3: What is the proposed mechanism behind the observed schedule-dependent synergism?

A3: While the precise mechanism is still under investigation, the schedule-dependent synergism of this compound followed by cisplatin is thought to be related to the cell cycle effects of this compound. By inhibiting DNA synthesis, this compound can synchronize cancer cells in a particular phase of the cell cycle, making them more susceptible to the DNA-damaging effects of the subsequently administered cisplatin. Additionally, the depletion of folate pools by this compound may impair DNA repair mechanisms, further enhancing the efficacy of cisplatin.

Q4: How is synergism quantified in preclinical experiments?

A4: Synergism is commonly quantified using the Combination Index (CI) method, based on the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs. The interpretation of the CI value is as follows:

  • CI < 1: Synergistic effect

  • CI = 1: Additive effect

  • CI > 1: Antagonistic effect

Researchers can use specialized software or online calculators to determine the CI from dose-response data.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible synergism results.

  • Possible Cause 1: Suboptimal Drug Administration Schedule.

    • Troubleshooting: Ensure that the experimental protocol strictly adheres to the correct administration sequence (this compound followed by cisplatin). The time interval between the administration of the two drugs is also a critical parameter. It is advisable to test a range of time intervals to determine the optimal schedule for the specific cell line being used.

  • Possible Cause 2: Inappropriate Drug Concentrations.

    • Troubleshooting: The synergistic effect can be concentration-dependent. It is important to perform dose-response experiments for each drug individually to determine their IC50 values (the concentration that inhibits 50% of cell growth). Combination studies should then be designed using a range of concentrations around the IC50 values for both drugs.

  • Possible Cause 3: Cell Line Variability.

    • Troubleshooting: Different cancer cell lines can exhibit varying sensitivities to this compound and cisplatin, and the degree of synergism can also differ. It is recommended to test the drug combination in multiple cell lines to ensure the generalizability of the findings.

  • Possible Cause 4: Experimental Assay Variability.

    • Troubleshooting: Ensure that the cell viability or cytotoxicity assay being used (e.g., MTT, XTT, or trypan blue exclusion) is optimized and validated for the specific cell line. Pay close attention to factors such as cell seeding density, incubation times, and reagent concentrations to minimize experimental variability.

Issue 2: High toxicity or unexpected side effects in animal models.

  • Possible Cause 1: Overlapping Toxicities.

    • Troubleshooting: Both this compound and cisplatin have known toxicities, including myelosuppression and nephrotoxicity. The combination of these drugs may exacerbate these side effects. It is crucial to carefully monitor animal health and conduct complete blood counts and serum chemistry analysis. Dose reduction or adjustment of the administration schedule may be necessary.

  • Possible Cause 2: Pharmacokinetic Interactions.

    • Troubleshooting: One drug may alter the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the other. For instance, cisplatin-induced renal impairment could potentially delay the clearance of this compound, leading to increased toxicity. Pharmacokinetic studies in the animal model are recommended to investigate any potential drug-drug interactions.

Data Presentation

Table 1: Effect of Administration Schedule on Cisplatin IC50 in A549 Human Lung Cancer Cells

Cisplatin Exposure TimeCisplatin IC50 (µM) - AloneCisplatin IC50 (µM) - After this compound (0.2 µM)
1 hour30.03.9
3 hours21.31.4
24 hours1.70.03

This table summarizes data from a study demonstrating that pre-treatment with a low dose of this compound significantly reduces the IC50 of cisplatin in a schedule-dependent manner.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) for Synergism Assessment

This protocol outlines a general procedure for assessing the schedule-dependent synergism of this compound and cisplatin using the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment (Schedule 1: this compound followed by Cisplatin):

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Remove the this compound-containing medium and replace it with fresh medium containing varying concentrations of cisplatin for another specified duration (e.g., 24 hours).

  • Drug Treatment (Schedule 2: Cisplatin followed by this compound):

    • Treat the cells with varying concentrations of cisplatin for a specified duration (e.g., 24 hours).

    • Remove the cisplatin-containing medium and replace it with fresh medium containing varying concentrations of this compound for another specified duration (e.g., 24 hours).

  • Single Drug Controls: Include wells with cells treated with this compound alone and cisplatin alone for the same durations.

  • Untreated Control: Include wells with cells treated with vehicle only.

  • MTT Assay:

    • After the final drug incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using appropriate software to determine if the interaction is synergistic, additive, or antagonistic.

Mandatory Visualizations

Signaling_Pathway This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits THF_synthesis Tetrahydrofolate Synthesis DHFR->THF_synthesis Nucleotide_synthesis Nucleotide Synthesis THF_synthesis->Nucleotide_synthesis DNA_synthesis DNA Synthesis Nucleotide_synthesis->DNA_synthesis Cell_cycle_arrest Cell Cycle Arrest DNA_synthesis->Cell_cycle_arrest Inhibition leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Sensitizes to Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts Forms DNA_damage DNA Damage DNA_adducts->DNA_damage DNA_damage->Apoptosis

Caption: Simplified signaling pathway of this compound and Cisplatin.

Experimental_Workflow cluster_schedule1 Schedule 1: this compound -> Cisplatin cluster_schedule2 Schedule 2: Cisplatin -> this compound start Start: Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight edatrexate_treat1 Treat with this compound overnight->edatrexate_treat1 cisplatin_treat2 Treat with Cisplatin overnight->cisplatin_treat2 wash1 Wash edatrexate_treat1->wash1 cisplatin_treat1 Treat with Cisplatin wash1->cisplatin_treat1 mtt_assay Perform MTT Assay cisplatin_treat1->mtt_assay wash2 Wash cisplatin_treat2->wash2 edatrexate_treat2 Treat with this compound wash2->edatrexate_treat2 edatrexate_treat2->mtt_assay data_analysis Data Analysis (Calculate CI) mtt_assay->data_analysis end End: Determine Synergism data_analysis->end

References

Technical Support Center: Edatrexate and Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific dose adjustments for edatrexate in patients with renal impairment is not available in published clinical guidelines or recent research. This compound is an antifolate agent for which detailed pharmacokinetic data in the context of renal dysfunction is scarce. The following troubleshooting guides and FAQs provide a general framework for approaching dose adjustments for investigational compounds with potential renal clearance, using principles derived from similar, well-studied drugs like methotrexate. This information is intended for research and drug development professionals and should not be used for clinical decision-making.

Frequently Asked Questions (FAQs)

Q1: Are there established guidelines for this compound dose adjustment in renal impairment?

A1: Currently, there are no established clinical guidelines for adjusting the dose of this compound in patients with renal impairment. A phase II clinical trial in advanced renal cell carcinoma reported significant toxicity, but did not provide specific protocols for dose modification based on renal function.[1] For investigational drugs like this compound, such guidelines are typically developed during later phases of clinical trials based on pharmacokinetic and safety data.

Q2: What is the primary route of elimination for antifolates like this compound, and why is renal function a concern?

A2: Many antifolate drugs, such as methotrexate, are primarily eliminated from the body through the kidneys.[2][3][4] Renal excretion involves processes of glomerular filtration and tubular secretion.[2] Impaired renal function can lead to decreased drug clearance, causing the drug to accumulate in the body. This accumulation can increase the risk of dose-dependent toxicities, such as myelosuppression, mucositis, and further kidney damage. While the exact metabolic and excretion pathways for this compound are not well-documented in recent literature, its structural similarity to methotrexate suggests a high likelihood of significant renal clearance.

Q3: In the absence of specific data for this compound, what general principles should be followed when designing experiments in a population with potential renal impairment?

A3: When developing a dosing strategy for an investigational compound with suspected renal clearance in a population with varying degrees of renal function, a systematic approach is necessary. This involves:

  • Pharmacokinetic (PK) Studies: Conduct dedicated PK studies in subjects with normal renal function and in cohorts with mild, moderate, and severe renal impairment. The goal is to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to determine the impact of renal dysfunction on its clearance.

  • Population Pharmacokinetic (PopPK) Modeling: Utilize data from broader clinical trials to build a PopPK model. This model can help identify key covariates (such as creatinine clearance) that influence the drug's pharmacokinetics and can be used to simulate dosing regimens in different patient populations.

  • Exposure-Response Analysis: Correlate drug exposure (e.g., AUC - area under the curve) with efficacy and safety outcomes. This analysis is crucial for defining a therapeutic window and for determining the extent of dose reduction needed to maintain a safe and effective exposure level in patients with impaired renal clearance.

Troubleshooting Guide for Preclinical and Clinical Research

Issue: Unexpectedly high toxicity is observed in an animal model or clinical trial cohort with compromised renal function.

Possible Cause: Reduced renal clearance of the investigational compound leading to drug accumulation and exaggerated pharmacological or toxicological effects.

Troubleshooting Steps:

  • Assess Renal Function:

    • In preclinical models, ensure baseline and on-study monitoring of renal function parameters (e.g., serum creatinine, BUN, urinalysis).

    • In clinical trials, calculate the estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl) for all participants at screening and regular intervals during the study. The Cockcroft-Gault or CKD-EPI equations are commonly used for this purpose.

  • Pharmacokinetic Sampling and Analysis:

    • Intensify pharmacokinetic sampling in subjects with renal impairment to accurately determine key parameters such as clearance, volume of distribution, and elimination half-life.

    • Compare these parameters to those from subjects with normal renal function to quantify the impact of renal impairment on drug exposure.

  • Dose-Level Review and Adjustment:

    • Based on the pharmacokinetic data, if a significant increase in drug exposure is observed in the renally impaired group, a dose adjustment is warranted. The magnitude of the dose reduction should be guided by the goal of matching the exposure in the renally impaired group to the safe and effective exposure observed in subjects with normal renal function.

Methodologies and Experimental Protocols

Protocol: Determining the Effect of Renal Impairment on Drug Pharmacokinetics (General Template)

  • Study Design: A single-dose, open-label, parallel-group pharmacokinetic study.

  • Study Population:

    • Healthy volunteers with normal renal function (e.g., eGFR > 90 mL/min/1.73 m²).

    • Patients with mild, moderate, and severe renal impairment, categorized based on their eGFR.

  • Procedure:

    • Administer a single dose of the investigational drug to all participants.

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at multiple time points post-dose) to characterize the plasma concentration-time profile.

    • Collect urine over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.

  • Sample Analysis: Analyze plasma and urine samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of the drug and its metabolites.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Elimination half-life (t½)

    • Total body clearance (CL/F)

    • Renal clearance (CLr)

  • Data Interpretation: Compare the pharmacokinetic parameters across the different renal function groups to determine if there is a clinically significant effect of renal impairment on the drug's disposition. This data will form the basis for developing dose adjustment recommendations.

Data Presentation

The following tables illustrate how quantitative data for a hypothetical renally cleared drug would be summarized. Note: These tables are for illustrative purposes only and do not represent actual data for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of a Renally Cleared Drug by Renal Function Group

ParameterNormal Renal Function (eGFR > 90)Mild Impairment (eGFR 60-89)Moderate Impairment (eGFR 30-59)Severe Impairment (eGFR < 30)
AUC (ng*h/mL) 1500225045007500
CL/F (L/h) 5033.316.710
t½ (h) 8122440

Table 2: Hypothetical Dose Adjustment Recommendations Based on Renal Function

Renal Function (eGFR, mL/min/1.73 m²)Recommended Dose Adjustment
> 60 No adjustment necessary
30 - 59 50% of standard dose
< 30 25% of standard dose or avoid use

Visualizations

The following diagrams illustrate general concepts relevant to the dose adjustment of renally cleared drugs.

G cluster_input Patient Assessment cluster_decision Dose Adjustment Workflow cluster_output Action Patient Patient Requiring Therapy AssessRF Assess Renal Function (Calculate eGFR/CrCl) Patient->AssessRF Normal eGFR > 60 mL/min AssessRF->Normal Normal MildMod eGFR 30-60 mL/min AssessRF->MildMod Impaired Severe eGFR < 30 mL/min AssessRF->Severe Severely Impaired StdDose Administer Standard Dose Normal->StdDose ReducedDose Administer Reduced Dose MildMod->ReducedDose Avoid Consider Alternative or Avoid Use Severe->Avoid G cluster_pk Pharmacokinetic Pathways cluster_effect Clinical Effect DrugAdmin Drug Administration Absorption Absorption DrugAdmin->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Hepatic Metabolism (Minor Pathway) Distribution->Metabolism Elimination Renal Excretion (Major Pathway) Distribution->Elimination Biliary Biliary Excretion (Minor Pathway) Distribution->Biliary Therapeutic Therapeutic Effect Distribution->Therapeutic Toxic Toxic Effect Distribution->Toxic

References

Validation & Comparative

A Head-to-Head Battle in Head and Neck Cancer: Edatrexate vs. Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of two antifolate therapies for recurrent and metastatic squamous cell carcinoma of the head and neck, dissecting their clinical efficacy, safety profiles, and underlying mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by clinical trial data and detailed experimental protocols.

In the landscape of chemotherapeutic options for head and neck cancer, methotrexate has long been a standard of care. However, the development of edatrexate, a second-generation antifolate, prompted investigations into its potential for improved efficacy and a more favorable therapeutic window. This guide delves into a pivotal phase III randomized clinical trial that directly compared these two agents, offering a granular look at their performance in a clinical setting.

Mechanism of Action: A Tale of Two DHFR Inhibitors

Both this compound and methotrexate are classified as antifolates, exerting their cytotoxic effects by interfering with the folate metabolic pathway. This pathway is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA, which are essential for the proliferation of rapidly dividing cancer cells.

The primary target for both drugs is the enzyme dihydrofolate reductase (DHFR). By competitively inhibiting DHFR, these drugs prevent the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical cofactor in the synthesis of purines and thymidylate. This disruption of nucleotide synthesis ultimately leads to the inhibition of DNA replication and cell death.

While sharing a common target, this compound was rationally designed to possess certain pharmacological advantages over methotrexate. Preclinical studies have suggested that this compound exhibits more favorable cell membrane transport characteristics and is a more efficient substrate for folylpolyglutamate synthetase. This enzyme is responsible for the intracellular addition of glutamate residues to the drug molecules, a process known as polyglutamylation. Polyglutamated forms of the drugs are retained more effectively within the tumor cells, leading to prolonged inhibition of DHFR and potentially greater antitumor activity. In preclinical models, this compound demonstrated superior antitumor activity compared to methotrexate, which was attributed to this enhanced cellular uptake and polyglutamylation.[1]

Below is a diagram illustrating the folate metabolism pathway and the site of action for both this compound and methotrexate.

cluster_legend Legend DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA DHFR->THF Product Drugs This compound & Methotrexate Drugs->DHFR Inhibition Enzyme Enzyme Metabolite Metabolite Process Biological Process DrugAction Drug Action Inhibition Inhibition

Caption: Folate metabolism pathway and inhibition by antifolates.

Clinical Performance: A Phase III Showdown

A significant, large-scale, randomized phase III clinical trial conducted by the European Organization for Research and Treatment of Cancer (EORTC) Head and Neck Cancer Cooperative Group provides the most robust clinical comparison of this compound and methotrexate.[2] The study enrolled patients with metastatic and/or recurrent squamous cell carcinoma of the head and neck.

Efficacy

The trial revealed that both this compound and methotrexate demonstrated moderate activity against squamous cell carcinoma of the head and neck. However, there were no statistically significant differences in the primary efficacy endpoints between the two treatment arms.

Efficacy OutcomeThis compound (n=131)Methotrexate (n=133)P-value
Overall Response Rate 21%16%0.392
Complete Response69
Partial Response2112
Median Duration of Response 6.1 months6.4 months0.262
Median Overall Survival 6.0 months6.0 monthsNot Significant
Median Progression-Free Survival Not Significantly DifferentNot Significantly DifferentNot Reported

Data sourced from Schornagel JH, et al. J Clin Oncol. 1995 Jul;13(7):1649-55.[2]

Responses to both drugs were predominantly observed in patients with locoregional disease, while tumors originating in the hypopharynx responded poorly.[2]

Safety and Tolerability

While the overall efficacy was comparable, a notable difference emerged in the toxicity profiles of the two drugs. This compound was associated with a higher incidence and severity of certain adverse events.

Adverse Event (Grade 3/4)This compoundMethotrexate
Stomatitis More PronouncedLess Pronounced
Skin Toxicity More PronouncedLess Pronounced
Hair Loss More PronouncedLess Pronounced
Treatment-Related Deaths 41

Data interpretation from Schornagel JH, et al. J Clin Oncol. 1995 Jul;13(7):1649-55.[2]

The study reported five treatment-related deaths, with four occurring in the this compound arm and one in the methotrexate arm. The increased toxicity associated with this compound led the study investigators to conclude that it could not be recommended for routine palliative treatment in this patient population.

Experimental Protocols: A Look Inside the Clinical Trial

The EORTC phase III trial employed a rigorous and well-defined protocol to ensure a fair comparison between the two drugs.

Patient Population
  • Inclusion Criteria: Patients with histologically confirmed metastatic and/or recurrent squamous cell carcinoma of the head and neck.

  • Exclusion Criteria: Prior chemotherapy for recurrent or metastatic disease (adjuvant chemotherapy was allowed if completed more than 6 months prior). Adequate hematological, renal, and hepatic function.

Treatment Regimen
  • Randomization: Patients were randomized to receive either this compound or methotrexate.

  • This compound Arm:

    • Initial Dose: 80 mg/m² administered as a weekly intravenous (IV) bolus injection.

    • Dose Reduction: Due to toxicity, the starting dose was later amended to 70 mg/m².

  • Methotrexate Arm:

    • Dose: 40 mg/m² administered as a weekly IV bolus injection.

  • Dose Escalation: In both arms, two dose increments of 10% were planned if no toxicity was observed.

The following diagram illustrates the workflow of this clinical trial.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Edatrexate_Arm This compound Arm (Weekly IV Bolus) Randomization->Edatrexate_Arm Methotrexate_Arm Methotrexate Arm (Weekly IV Bolus) Randomization->Methotrexate_Arm Treatment_Cycle Treatment Cycles (Weekly) Edatrexate_Arm->Treatment_Cycle Methotrexate_Arm->Treatment_Cycle Toxicity_Assessment Toxicity Assessment Treatment_Cycle->Toxicity_Assessment Response_Evaluation Response Evaluation (Tumor Assessment) Treatment_Cycle->Response_Evaluation Toxicity_Assessment->Treatment_Cycle Continue or Dose Modify Follow_Up Follow-Up (Survival, Progression) Response_Evaluation->Follow_Up Off Study Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the comparative clinical trial.

Conclusion: A Clearer Picture for Future Research

The head-to-head comparison of this compound and methotrexate in the setting of advanced head and neck cancer provided valuable insights for the oncology community. While the preclinical promise of this compound's enhanced pharmacological properties did not translate into superior clinical efficacy in this large phase III trial, the study underscored the delicate balance between antitumor activity and patient tolerability.

The findings reaffirmed methotrexate's role as a relevant therapeutic option, particularly in the palliative setting, due to its comparable efficacy and more manageable side-effect profile. For drug development professionals, this comparative guide highlights the critical importance of robust clinical trial data in validating preclinical hypotheses and guiding the future direction of anticancer agent development. The detailed examination of both efficacy and toxicity serves as a crucial reminder that the ultimate value of a therapeutic agent lies in its ability to provide a meaningful clinical benefit without imposing an undue burden of toxicity on the patient.

References

Comparative Efficacy of Edatrexate and Pemetrexed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical and clinical efficacy of two antifolate antimetabolites, Edatrexate and Pemetrexed. Designed for researchers, scientists, and drug development professionals, this document summarizes key data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these two therapeutic agents.

Mechanism of Action

Both this compound and Pemetrexed are classified as antifolates, drugs that interfere with the metabolic processes involving folic acid. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By disrupting these pathways, antifolates inhibit the proliferation of rapidly dividing cells, such as cancer cells.

This compound , a methotrexate analog, primarily inhibits the enzyme dihydrofolate reductase (DHFR).[1] This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate.

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also other key enzymes in the folate pathway, including thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] This broader mechanism of action may contribute to a wider spectrum of antitumor activity. By directly inhibiting TS, pemetrexed blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Its inhibition of GARFT disrupts the de novo purine synthesis pathway.

Signaling Pathways

The cytotoxic effects of both drugs are ultimately mediated through the disruption of DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected by this compound and Pemetrexed.

Edatrexate_Pathway cluster_cell Cancer Cell Folic Acid Folic Acid DHF DHF Folic Acid->DHF THF THF DHF->THF DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis This compound This compound DHFR DHFR This compound->DHFR

Fig. 1: this compound Mechanism of Action

Pemetrexed_Pathway cluster_cell Cancer Cell Folic Acid Folic Acid DHF DHF Folic Acid->DHF THF THF DHF->THF DHFR GAR GAR THF->GAR dUMP dUMP THF->dUMP FGAR FGAR GAR->FGAR GARFT Purine Synthesis Purine Synthesis FGAR->Purine Synthesis dTMP dTMP dUMP->dTMP TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Purine Synthesis->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR TS TS Pemetrexed->TS GARFT GARFT Pemetrexed->GARFT

Fig. 2: Pemetrexed Mechanism of Action

Preclinical Efficacy

In Vitro Studies

The cytotoxic activity of this compound and Pemetrexed has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeThis compound IC50 (nM)Pemetrexed IC50 (nM)Reference
SNU-601Gastric CancerNot Reported17[4]
SNU-16Gastric CancerNot Reported36
SNU-1Gastric CancerNot Reported36
SNU-484Gastric CancerNot ReportedNot Reported
SNU-638Gastric CancerNot ReportedNot Reported
SNU-668Gastric CancerNot ReportedNot Reported
SNU-5Gastric CancerNot Reported10,700
SNU-620Gastric CancerNot Reported>50,000
NSCLC (average of 20 lines)Non-Small Cell Lung CancerNot Reported650 ± 200
SCLC (average of 17 lines)Small Cell Lung CancerNot Reported91 ± 18
In Vivo Studies

Preclinical in vivo studies in animal models are crucial for evaluating the antitumor activity and toxicity of drug candidates before human trials.

Pemetrexed in a Human NSCLC Xenograft Model:

Animal ModelTumor ModelTreatmentOutcomeReference
Athymic Nude MiceSubcutaneous H2122 NSCLCPemetrexed (100, 200, 300 mg/kg/day, IP, 10 doses)Delayed tumor growth by 12 to 18 days
Athymic Nude RatsOrthotopic H2122 NSCLCPemetrexed (50, 100, 200 mg/kg/day, IP, 21 days)Significantly prolonged survival (50 mg/kg most effective)

Clinical Efficacy

This compound

A Phase II clinical trial evaluated this compound in patients with small cell lung cancer (SCLC).

Trial PhaseCancer TypeTreatment RegimenKey FindingsReference
IISmall Cell Lung CancerThis compound (80 mg/m² IV weekly)No major clinical responses observed. Median survival was 9.8 months for previously untreated patients and 3.7 months for previously treated patients.
Pemetrexed

Pemetrexed has undergone extensive clinical development and is approved for the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.

Trial PhaseCancer TypeTreatment RegimenKey FindingsReference
IIIAdvanced NSCLC (second-line)Pemetrexed (500 mg/m²) vs. Docetaxel (75 mg/m²)Equivalent overall survival (8.3 vs. 7.9 months). Pemetrexed had a more favorable toxicity profile.
IIIMalignant Pleural MesotheliomaPemetrexed + Cisplatin vs. Cisplatin aloneCombination therapy showed superior survival.Not available in snippets
IIAdvanced NSCLC (first-line)Pemetrexed + CarboplatinResponse rate of 24%, median time to progression of 5.4 months, and median survival of 13.5 months.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of a compound against cancer cell lines.

MTT_Assay_Workflow Seed cells in 96-well plates Seed cells in 96-well plates Incubate for 24h Incubate for 24h Seed cells in 96-well plates->Incubate for 24h Add drug at various concentrations Add drug at various concentrations Incubate for 24h->Add drug at various concentrations Incubate for 72h Incubate for 72h Add drug at various concentrations->Incubate for 72h Add MTT reagent Add MTT reagent Incubate for 72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

Fig. 3: MTT Assay Workflow

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Pemetrexed). A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Xenograft_Model_Workflow Implant tumor cells subcutaneously into mice Implant tumor cells subcutaneously into mice Allow tumors to reach a specific size Allow tumors to reach a specific size Implant tumor cells subcutaneously into mice->Allow tumors to reach a specific size Randomize mice into treatment and control groups Randomize mice into treatment and control groups Allow tumors to reach a specific size->Randomize mice into treatment and control groups Administer drug or vehicle according to schedule Administer drug or vehicle according to schedule Randomize mice into treatment and control groups->Administer drug or vehicle according to schedule Monitor tumor volume and body weight regularly Monitor tumor volume and body weight regularly Administer drug or vehicle according to schedule->Monitor tumor volume and body weight regularly Continue treatment for a defined period Continue treatment for a defined period Monitor tumor volume and body weight regularly->Continue treatment for a defined period Sacrifice mice and excise tumors Sacrifice mice and excise tumors Continue treatment for a defined period->Sacrifice mice and excise tumors Analyze tumor weight and other endpoints Analyze tumor weight and other endpoints Sacrifice mice and excise tumors->Analyze tumor weight and other endpoints

Fig. 4: Xenograft Model Workflow

Methodology:

  • Cell Implantation: A suspension of human cancer cells (e.g., H2122 NSCLC cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: The mice are then randomly assigned to different treatment groups, including a control group that receives a vehicle solution.

  • Drug Administration: The test compound (e.g., Pemetrexed) is administered to the treatment groups according to a specific dose and schedule (e.g., intraperitoneal injection daily for a set number of days).

  • Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using a standard formula (e.g., length × width² / 2). The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study continues until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: The tumor growth delay, which is the difference in the time it takes for the tumors in the treated and control groups to reach a certain volume, is a key efficacy endpoint.

Conclusion

This guide provides a comparative overview of this compound and Pemetrexed based on available preclinical and clinical data. Pemetrexed has a well-established efficacy and safety profile in NSCLC and mesothelioma, supported by extensive clinical trials. This compound, while showing some activity in early clinical studies for SCLC, has not been as extensively studied, and direct comparative data with Pemetrexed is lacking. The broader mechanism of action of Pemetrexed, targeting multiple enzymes in the folate pathway, may offer a therapeutic advantage. Further head-to-head studies would be necessary to definitively determine the comparative efficacy of these two agents. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and clinical trial designs.

References

Edatrexate vs. Methotrexate in Resistant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of edatrexate (EDX) and methotrexate (MTX) with a focus on their activity in methotrexate-resistant tumors. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development efforts.

Introduction to Methotrexate and Mechanisms of Resistance

Methotrexate, a cornerstone of chemotherapy for various cancers, is a folic acid antagonist that inhibits dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for the synthesis of purines and thymidylate, essential components for DNA replication and cellular proliferation.[3][4] However, the efficacy of methotrexate is often limited by the development of resistance in tumor cells.

Key mechanisms of methotrexate resistance include:

  • Impaired Cellular Uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter of methotrexate into cells.

  • Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to methotrexate. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity against other enzymes in the folate pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump methotrexate out of the cell.

  • Altered DHFR: Increased expression of DHFR through gene amplification or mutations in the DHFR gene that reduce its affinity for methotrexate.

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cluster_0 Mechanisms of Methotrexate Resistance Impaired Uptake Impaired Uptake MTX Methotrexate Impaired Uptake->MTX Blocks Entry Resistance Tumor Survival Impaired Uptake->Resistance Decreased Polyglutamylation Decreased Polyglutamylation TumorCell Tumor Cell Decreased Polyglutamylation->TumorCell Reduces Retention Decreased Polyglutamylation->Resistance Increased Efflux Increased Efflux Increased Efflux->TumorCell Pumps Out MTX Increased Efflux->Resistance DHFR Alterations DHFR Alterations DHFR DHFR Inhibition DHFR Alterations->DHFR Reduces Inhibition DHFR Alterations->Resistance MTX->TumorCell RFC Transporter TumorCell->DHFR Apoptosis Cell Death DHFR->Apoptosis

Fig. 1: Mechanisms of Methotrexate Resistance

This compound: A Novel Antifolate

This compound (10-ethyl-10-deaza-aminopterin) is a structural analog of methotrexate designed to overcome these resistance mechanisms. Preclinical studies have suggested that this compound is a more potent inhibitor of DHFR and a superior substrate for FPGS, leading to enhanced intracellular retention and cytotoxicity.

Quantitative Comparison of this compound and Methotrexate

The following tables summarize the available quantitative data comparing the biochemical properties and preclinical/clinical efficacy of this compound and methotrexate.

Table 1: Biochemical and Cellular Parameters
ParameterThis compoundMethotrexateReference(s)
DHFR Inhibition (Ki) Not Identified~9.5 nM
DHFR Inhibition (IC50) Not Identified6.05 nM - >1,000 nM (cell-dependent)
Cellular Uptake (RFC Km) Not Identified~4.3 µM
Polyglutamylation (FPGS Km) Not Identified30.3 µM (human erythrocytes)
Cytotoxicity (ED50 in HL-60 cells) 0.001 µM0.0043 µM

Note: Direct comparative kinetic data for this compound for DHFR inhibition, RFC transport, and FPGS activity were not identified in the same experimental systems as methotrexate. The provided cytotoxicity data suggests higher potency for this compound.

Table 2: Preclinical Efficacy in Murine Leukemia Model (L1210)
TreatmentIncreased Life Span (ILS)Reference(s)
Methotrexate213%
This compound263%
Methotrexate (Folate Deficient Diet)389%
This compound (Folate Deficient Diet)544%
Table 3: Clinical Efficacy in Squamous Cell Carcinoma of the Head and Neck (Phase III Trial)
ParameterThis compound (70-80 mg/m²/wk)Methotrexate (40 mg/m²/wk)P-valueReference(s)
Overall Response Rate 21%16%0.392
Median Duration of Response 6.1 months6.4 months0.262
Median Survival Duration 6.0 months6.0 months-
Treatment-Related Deaths 4/1311/133-

Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against DHFR.

dot

cluster_0 DHFR Inhibition Assay Workflow A Prepare Reagents (DHFR, NADPH, DHF, Inhibitor) B Add Reagents to Microplate (Buffer, Enzyme, Inhibitor) A->B C Initiate Reaction (Add DHF) B->C D Measure Absorbance (340 nm, kinetic) C->D E Calculate Inhibition D->E

Fig. 2: DHFR Inhibition Assay Workflow

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors (this compound, Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and inhibitors in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, DHFR enzyme, and varying concentrations of the inhibitor. Include controls with no inhibitor (enzyme activity control) and no enzyme (background control).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DHF to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Cellular Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled antifolates into tumor cells.

Materials:

  • Tumor cell line (e.g., MTX-resistant MDA-MB-231)

  • Cell culture medium

  • Radiolabeled antifolate (e.g., [³H]methotrexate)

  • Unlabeled antifolate

  • Ice-cold phosphate-buffered saline (PBS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Uptake Experiment: Wash the cells with PBS and then incubate with varying concentrations of radiolabeled antifolate in the presence or absence of a large excess of unlabeled antifolate (to determine non-specific binding) for different time points.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the rate of uptake (Vmax) and the substrate concentration at half-maximal uptake (Km) by fitting the data to the Michaelis-Menten equation.

Signaling Pathways

The primary signaling pathway affected by both this compound and methotrexate is the folate metabolism pathway, leading to the inhibition of DNA synthesis and subsequent cell death.

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cluster_0 Folate Metabolism and Antifolate Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR DHFR Antifolates This compound / Methotrexate Antifolates->DHFR Inhibition

Fig. 3: Inhibition of Folate Metabolism

Conclusion

This compound demonstrates superior preclinical activity compared to methotrexate, particularly in models of methotrexate resistance. This enhanced efficacy is likely due to its increased potency against DHFR and more efficient intracellular polyglutamylation. However, in the single phase III clinical trial in head and neck cancer, this preclinical advantage did not translate into a statistically significant improvement in clinical outcomes, and this compound was associated with greater toxicity.

The data suggests that while this compound has the potential to overcome certain mechanisms of methotrexate resistance, its clinical utility may be tumor-type specific and requires further investigation. The provided experimental protocols can serve as a foundation for researchers to conduct further comparative studies to elucidate the precise mechanisms of action and identify patient populations that may benefit from this compound therapy.

References

A Head-to-Head Showdown: Unraveling the Toxicities of Edatrexate and Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicities associated with antifolate chemotherapeutic agents is paramount. This guide provides a detailed head-to-head comparison of the toxicity profiles of Edatrexate and its predecessor, Methotrexate, drawing upon available clinical and preclinical data.

This compound (10-ethyl-10-deaza-aminopterin), a second-generation dihydrofolate reductase (DHFR) inhibitor, was developed with the aim of an improved therapeutic index compared to Methotrexate. While both drugs share a common mechanism of action, their distinct molecular structures influence their transport, metabolism, and ultimately, their toxicity profiles. This guide synthesizes data from comparative studies to illuminate these differences, offering valuable insights for ongoing and future research in cancer therapy.

Mechanism of Action: A Shared Pathway

Both this compound and Methotrexate exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. DHFR is responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, these drugs lead to a depletion of THF, thereby inhibiting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide DHFR->THF NADPH -> NADP+ DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Inhibitors This compound or Methotrexate Inhibitors->DHFR Inhibition

Figure 1: Mechanism of DHFR Inhibition

Head-to-Head Clinical Toxicity Comparison

The most direct comparison of this compound and Methotrexate toxicities comes from a randomized phase III clinical trial in patients with metastatic and/or recurrent squamous cell carcinoma of the head and neck. The study by Schornagel et al. provides valuable, albeit sobering, insights into the relative safety of these two agents.[1][2][3]

While the overall toxicity was reported to be similar between the two treatment arms, notable differences emerged in specific adverse events. This compound was associated with a higher incidence of stomatitis (inflammation of the mouth and lips), skin toxicity, and hair loss.[1] More critically, the trial reported four treatment-related deaths in the this compound arm, compared to one in the Methotrexate arm.[1]

ToxicityThis compound (70-80 mg/m²/week)Methotrexate (40 mg/m²/week)Key Observations from Schornagel et al. (1995)
Treatment-Related Deaths 4 of 131 patients (3.1%)1 of 133 patients (0.8%)Higher mortality rate observed with this compound.
Stomatitis More PronouncedLess PronouncedA dose-limiting toxicity for this compound.
Skin Toxicity More PronouncedLess PronouncedSignificantly more frequent with this compound.
Hair Loss (Alopecia) More PronouncedLess PronouncedA more common side effect of this compound.
Myelosuppression Generally MildVariableLeukopenia and thrombocytopenia were less prominent with this compound in some studies.

Note: The table above is a summary based on the available abstract of the Schornagel et al. (1995) study. Detailed quantitative data from the full publication would be required for a more granular comparison of toxicity grades and frequencies.

Dose-Limiting Toxicities and Other Adverse Events

This compound

Across multiple clinical trials, mucositis (including stomatitis) has been consistently identified as the dose-limiting toxicity of this compound. Other reported side effects are generally mild and include myelosuppression (suppression of blood cell production in the bone marrow), nausea, vomiting, elevations in liver enzymes (SGOT), and a macular rash.

Methotrexate

The toxicity profile of Methotrexate is well-documented and can be more varied, often depending on the dose and duration of treatment. Key toxicities include:

  • Myelosuppression: Can lead to leukopenia, neutropenia, anemia, and thrombocytopenia.

  • Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and stomatitis are common.

  • Hepatotoxicity: Can range from transient elevations in liver enzymes to, in rare cases of long-term use, liver fibrosis and cirrhosis.

  • Nephrotoxicity: High doses can lead to kidney damage.

  • Pulmonary Toxicity: Can cause interstitial pneumonitis.

  • Dermatologic Toxicity: Rashes and photosensitivity can occur.

Experimental Protocols: A Look into the Methodology

To provide context for the clinical data, it is essential to understand the methodologies employed in these comparative trials. The following outlines a typical experimental workflow for assessing drug toxicity in a clinical trial setting.

Clinical_Trial_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment P1 Patient Screening & Informed Consent P2 Baseline Assessment (Bloodwork, Physical Exam) P1->P2 T1 Randomization P2->T1 T2 Drug Administration (this compound or Methotrexate) T1->T2 T3 Regular Monitoring (Weekly/Bi-weekly) T2->T3 T4 Toxicity Assessment (NCI-CTC Criteria) T3->T4 F1 Follow-up Visits T4->F1 F2 Long-term Safety Monitoring F1->F2

Figure 2: Clinical Trial Toxicity Assessment Workflow

The Schornagel et al. (1995) trial was a randomized, phase III study. Patients with metastatic or recurrent squamous cell carcinoma of the head and neck were randomly assigned to receive either intravenous this compound or Methotrexate weekly. The initial dose of this compound was 80 mg/m², which was later reduced to 70 mg/m² due to toxicity. Methotrexate was administered at a dose of 40 mg/m². Dose adjustments were made based on the observed toxicities, which were graded according to standardized criteria (likely the National Cancer Institute Common Toxicity Criteria, or a similar system).

Preclinical Insights

Preclinical studies in animal models and in vitro cell lines have also provided valuable comparative data. In vivo studies in mice with solid and ascites tumors, as well as human tumor xenografts, suggested that this compound had superior antitumor activity compared to Methotrexate. These studies also indicated an improved therapeutic index for this compound, which was attributed to its increased entry into and polyglutamylation within tumor cells, and its more rapid elimination from sensitive host tissues compared to Methotrexate.

Conclusion

The available evidence suggests that while this compound and Methotrexate share a common mechanism of action, their toxicity profiles exhibit important differences. The head-to-head clinical trial data indicates that this compound may be associated with a higher incidence of specific toxicities, namely stomatitis, skin toxicity, and alopecia, and a concerningly higher rate of treatment-related deaths at the doses studied. Mucositis stands out as the primary dose-limiting toxicity for this compound.

Methotrexate, while having a broader range of potential toxicities, has a more established and well-characterized safety profile from decades of clinical use. The choice between these agents in a clinical or research setting must therefore involve a careful consideration of the specific cancer type, patient population, and the potential for managing their distinct adverse effect profiles. Further research, including the full analysis of comparative trials, is crucial for a more definitive understanding of the relative risks and benefits of these two antifolate agents.

References

Unraveling Cross-Resistance: A Comparative Guide to Edatrexate and Other Antifolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of edatrexate and other clinically relevant antifolates. By presenting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource for researchers in oncology and drug development.

Comparative Cytotoxicity of Antifolates

The efficacy of antifolate drugs can be significantly impacted by cellular resistance mechanisms. Understanding the patterns of cross-resistance is crucial for predicting clinical outcomes and developing novel therapeutic strategies. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other antifolates in various cancer cell lines, including those with acquired resistance to methotrexate.

Cell LineThis compound IC50 (nM)Methotrexate IC50 (nM)Pemetrexed IC50 (nM)Trimetrexate IC50 (nM)Raltitrexed IC50 (nM)Resistance Mechanism
HL-60 (Human promyelocytic leukemia)14.3---Sensitive
CCRF-CEM (Human T-cell acute lymphoblastic leukemia)--155 (median)--Sensitive
Saos-2 (Human osteosarcoma)-----Sensitive
Saos-2/MTX4.4 (Methotrexate-resistant osteosarcoma)-12.73-fold > Saos-2---Multidrug resistance
MCF-7 (Human breast adenocarcinoma)-----Sensitive
MelR MCF-7 (Melphalan-resistant breast cancer)6.7-fold > MCF-7--2-fold > MCF-7-Decreased drug uptake

Note: A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

The determination of IC50 values is a fundamental experimental procedure for assessing drug cytotoxicity and cross-resistance. The following is a detailed methodology for a typical in vitro cytotoxicity assay.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Antifolate drugs (this compound, Methotrexate, Pemetrexed, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the antifolate drugs in culture medium. Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours, at 37°C and 5% CO2.[1]

  • MTT/MTS Addition:

    • For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2] A purple formazan precipitate will form in viable cells.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT assay): Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value is the drug concentration that results in a 50% reduction in cell viability.

Mechanisms of Antifolate Resistance

Cross-resistance between this compound and other antifolates is often multifactorial, arising from several key cellular alterations. The following diagram illustrates the primary signaling pathways and molecular mechanisms involved in antifolate resistance.

Antifolate_Resistance_Pathway Mechanisms of Antifolate Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antifolates Antifolates RFC Reduced Folate Carrier (RFC) Antifolates->RFC Influx Antifolate-Glu1 Antifolate (Monoglutamate) RFC->Antifolate-Glu1 Efflux_Pumps Efflux Pumps (e.g., ABC Transporters) Antifolate-Glu1->Efflux_Pumps Efflux FPGS Folylpolyglutamate Synthetase (FPGS) Antifolate-Glu1->FPGS Antifolate-Glu(n) Antifolate (Polyglutamated) FPGS->Antifolate-Glu(n) Polyglutamylation DHFR Dihydrofolate Reductase (DHFR) Antifolate-Glu(n)->DHFR Inhibition dUMP_to_dTMP dUMP -> dTMP DHFR->dUMP_to_dTMP Catalyzes DNA_Synthesis DNA Synthesis dUMP_to_dTMP->DNA_Synthesis Efflux_upregulation Increased Efflux Pump Expression Efflux_upregulation->Efflux_Pumps FPGS_mutation Decreased FPGS Activity/ Mutation FPGS_mutation->FPGS DHFR_overexpression DHFR Overexpression/ Mutation DHFR_overexpression->DHFR RFC_mutation RFC_mutation RFC_mutation->RFC

Caption: Key pathways in antifolate action and resistance.

The primary mechanisms contributing to resistance include:

  • Impaired Drug Influx: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for many antifolates, can limit drug entry into the cell.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump antifolates out of the cell, reducing their intracellular concentration.

  • Defective Polyglutamylation: Folylpolyglutamate synthetase (FPGS) adds glutamate residues to antifolates, trapping them inside the cell and increasing their inhibitory activity. Decreased FPGS activity leads to poor drug retention.

  • Target Enzyme Alterations: Overexpression of dihydrofolate reductase (DHFR), the primary target of many antifolates, or mutations that reduce the drug's binding affinity can confer resistance.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines a typical experimental workflow for evaluating the cross-resistance profile of a panel of antifolates in sensitive and resistant cancer cell lines.

Experimental_Workflow Workflow for Antifolate Cross-Resistance Studies Start Start Cell_Culture Culture Sensitive and Resistant Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat Cells with Antifolates Cell_Seeding->Drug_Treatment Drug_Preparation Prepare Serial Dilutions of Antifolates Drug_Preparation->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and Generate Dose-Response Curves Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination Cross_Resistance_Analysis Analyze and Compare IC50 Values IC50_Determination->Cross_Resistance_Analysis End End Cross_Resistance_Analysis->End

References

A Comparative Analysis of Edatrexate and Methotrexate Polyglutamylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifolate cancer therapeutics, both edatrexate (EDX) and methotrexate (MTX) stand as critical agents. Their efficacy is significantly enhanced through the intracellular process of polyglutamylation, a metabolic cascade that adds glutamate residues to the drug molecules. This modification traps the drugs within the cell and increases their inhibitory potency against key enzymes in folate metabolism. This guide provides a comprehensive comparative analysis of the polyglutamylation of this compound and methotrexate, offering researchers valuable insights supported by experimental data and detailed protocols.

Executive Summary

This compound, a 10-ethyl derivative of 10-deaza-aminopterin, generally exhibits a more favorable therapeutic profile compared to methotrexate. Preclinical and clinical studies suggest that this superiority is, in part, attributable to its more efficient and extensive polyglutamylation in tumor cells. This enhanced metabolic trapping leads to prolonged intracellular retention and sustained inhibition of target enzymes, ultimately resulting in greater cytotoxicity. While direct comparative kinetic data for both drugs with the same enzyme source is limited, available evidence consistently points towards this compound being a more avid substrate for folylpolyglutamate synthetase (FPGS), the key enzyme mediating this process.

Quantitative Data on Polyglutamylation Kinetics

DrugEnzyme SourceKm (µM)VmaxReference
MethotrexateBeef Liver (partially purified FPGS)100Not Reported[1]
MethotrexateHuman Erythrocyte Lysate (FPGS)30.3 (± 4.8)612 (± 193) pmol MTX-Glu₂/h/mL packed erythrocytes[2]

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Methotrexate Polyglutamylation.

Note: Lower Km values indicate a higher affinity of the enzyme for the substrate.

Qualitative Comparison of this compound and Methotrexate Polyglutamylation:

FeatureThis compoundMethotrexate
Extent of Polyglutamylation Generally more extensive in tumor cells.Less extensive compared to this compound in some tumor cell lines.
Cellular Retention Prolonged intracellular retention due to higher polyglutamate forms.Shorter retention time as lower polyglutamate forms are more readily effluxed.
Cytotoxicity Often demonstrates higher potency against various cancer cell lines.Potent, but can be less effective than this compound in certain contexts.
FPGS as a Resistance Factor Reduced FPGS activity is a mechanism of acquired resistance to this compound.Reduced FPGS activity is a well-established mechanism of methotrexate resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and methotrexate polyglutamylation.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the enzymatic activity of FPGS by quantifying the incorporation of radiolabeled glutamic acid into a folate substrate.

Materials:

  • Cell or tissue lysate containing FPGS

  • [³H]-L-glutamic acid

  • Methotrexate or this compound

  • ATP, MgCl₂, KCl

  • Tris-HCl buffer (pH 8.5)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KCl, DTT, and the antifolate substrate (methotrexate or this compound).

  • Initiate the reaction by adding the cell or tissue lysate and [³H]-L-glutamic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate proteins and polyglutamylated drug products.

  • Centrifuge the mixture to pellet the precipitate.

  • Wash the pellet with TCA to remove unincorporated [³H]-L-glutamic acid.

  • Dissolve the pellet in a suitable solvent (e.g., 0.5 M NaOH).

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the FPGS activity based on the amount of incorporated [³H]-L-glutamic acid per unit of time and protein concentration.

Cellular Accumulation and Retention Studies

This protocol outlines the methodology to assess the intracellular accumulation and retention of this compound and methotrexate and their polyglutamated forms.

Materials:

  • Cancer cell line of interest

  • [³H]-Methotrexate or [³H]-Edatrexate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing Triton X-100)

  • Scintillation counter

  • HPLC system for polyglutamate analysis

Procedure:

Accumulation:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Incubate the cells with a known concentration of [³H]-methotrexate or [³H]-edatrexate for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, wash the cells with ice-cold PBS to remove extracellular drug.

  • Lyse the cells using a lysis buffer.

  • Measure the total intracellular radioactivity in a portion of the lysate using a scintillation counter to determine total drug accumulation.

  • Analyze the remaining lysate by HPLC to separate and quantify the parent drug and its different polyglutamated forms.

Retention:

  • Incubate cells with [³H]-methotrexate or [³H]-edatrexate for a fixed period (e.g., 24 hours) to allow for polyglutamate formation.

  • Wash the cells with drug-free medium.

  • Incubate the cells in fresh, drug-free medium for various chase periods (e.g., 1, 4, 8, 24 hours).

  • At each chase time point, harvest the cells, wash with PBS, and lyse.

  • Measure the remaining intracellular radioactivity and analyze the polyglutamate profiles by HPLC as described above.

HPLC Analysis of Polyglutamates

This method allows for the separation and quantification of the parent drug and its various polyglutamate derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Anion-exchange or reverse-phase C18 column.

Mobile Phase (Example for Anion-Exchange):

  • A gradient of potassium phosphate buffer with increasing salt concentration.

Procedure:

  • Prepare cell lysates as described in the accumulation/retention protocol.

  • Inject the lysate onto the HPLC column.

  • Elute the compounds using a programmed gradient of the mobile phase.

  • Detect the eluting compounds using a UV detector (at a wavelength appropriate for the drug) or a fluorescence detector (if a fluorescent analog is used).

  • Identify and quantify the parent drug and each polyglutamate species based on their retention times and peak areas, using known standards for calibration.

Signaling Pathways and Experimental Workflows

The polyglutamylation of both this compound and methotrexate is a critical intracellular event that significantly impacts their therapeutic efficacy. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Polyglutamylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug_ext This compound / Methotrexate Drug_int This compound / Methotrexate Drug_ext->Drug_int Transport FPGS Folylpolyglutamate Synthetase (FPGS) Drug_int->FPGS Substrate Polyglutamates Drug-Polyglutamates (EDX-PGn / MTX-PGn) FPGS->Polyglutamates Catalysis DHFR Dihydrofolate Reductase (DHFR) Polyglutamates->DHFR Inhibition TS Thymidylate Synthase (TS) Polyglutamates->TS Inhibition Purine_Synth Purine Synthesis Enzymes Polyglutamates->Purine_Synth Inhibition DNA_Synth DNA Synthesis Inhibition DHFR->DNA_Synth TS->DNA_Synth Purine_Synth->DNA_Synth

Fig. 1: Polyglutamylation and Target Inhibition Pathway.

This diagram illustrates the cellular uptake of this compound and methotrexate, their conversion to polyglutamated forms by FPGS, and the subsequent inhibition of key enzymes involved in DNA synthesis.

Experimental_Workflow Start Start: Comparative Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Drug_Treatment Incubate with [3H]-Edatrexate or [3H]-Methotrexate Cell_Culture->Drug_Treatment FPGS_Assay FPGS Activity Assay Cell_Culture->FPGS_Assay Accumulation_Assay Cellular Accumulation Assay Drug_Treatment->Accumulation_Assay Retention_Assay Cellular Retention Assay Drug_Treatment->Retention_Assay HPLC_Analysis HPLC Analysis of Polyglutamates Accumulation_Assay->HPLC_Analysis Retention_Assay->HPLC_Analysis Data_Analysis Data Analysis and Comparison (Km, Vmax, Accumulation Rates, Retention Profiles) FPGS_Assay->Data_Analysis HPLC_Analysis->Data_Analysis Conclusion Conclusion on Comparative Polyglutamylation Data_Analysis->Conclusion

Fig. 2: Experimental Workflow for Comparative Analysis.

Conclusion

The available evidence strongly suggests that this compound is a more efficient substrate for FPGS, leading to more extensive polyglutamylation and prolonged intracellular retention compared to methotrexate in tumor cells. This enhanced metabolic activation is a key contributor to its superior antitumor activity. For researchers in drug development and oncology, understanding these differences in polyglutamylation is crucial for optimizing therapeutic strategies and developing novel antifolates with improved efficacy and selectivity. The provided experimental protocols and workflows offer a robust framework for conducting further comparative studies to elucidate the nuanced differences between these two important anticancer agents.

References

Safety Operating Guide

Safe Handling of Edatrexate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data for Edatrexate is limited. The following guidelines are based on best practices for handling cytotoxic drugs and data available for Methotrexate, a closely related compound. It is imperative to consult your institution's safety protocols and the specific Safety Data Sheet (SDS) for any formulation of this compound being used.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the handler and the hazardous substance. The following table summarizes the recommended PPE for handling this compound based on the task being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskGlovesGownEye and Face ProtectionRespiratory Protection
Routine Handling (e.g., weighing, reconstitution, administration in a Biological Safety Cabinet) Double gloves (chemotherapy-tested nitrile or neoprene)Disposable, low-permeability gown with a solid front and cuffed sleevesSafety glasses with side shields or gogglesNot generally required when handled in a certified Biological Safety Cabinet (BSC) or fume hood.
Spill Cleanup Double gloves (chemotherapy-tested nitrile or neoprene)Disposable, low-permeability gown with a solid front and cuffed sleevesFull-face shield with gogglesHalf-mask respirator with HEPA (P100) cartridges.[1]
Waste Disposal Double gloves (chemotherapy-tested nitrile or neoprene)Disposable, low-permeability gown with a solid front and cuffed sleevesSafety glasses with side shields or gogglesNot generally required.

Note on Gloves: While various glove materials like PVC, neoprene, nitrile, and vinyl are mentioned in safety documents for similar compounds, chemotherapy-tested nitrile gloves are generally recommended for handling cytotoxic drugs.[2] Always check the manufacturer's data for specific breakthrough times for the chemicals you are using.

II. Procedural Guidance: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a disposable, low-permeability gown, ensuring it is fully snapped or tied in the back.

  • First Pair of Gloves: Don the first pair of chemotherapy-tested gloves, pulling the cuffs over the cuffs of the gown.

  • Second Pair of Gloves: Don the second pair of gloves over the first pair.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respiratory Protection (if required): Perform a fit check for the respirator before entering the handling area.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated cytotoxic waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown down from the shoulders and turning it inside out. The gloves should be peeled off at the same time as the sleeves are pulled off. Dispose of the gown and gloves in a designated cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Eye and Face Protection: Remove eye and face protection. If reusable, decontaminate according to the manufacturer's instructions.

  • Respiratory Protection (if worn): Remove the respirator and decontaminate if reusable.

  • Final Hand Hygiene: Perform hand hygiene again after all PPE has been removed.

III. Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Operational Plan for Disposal:

  • Segregation: All this compound-contaminated waste, including gloves, gowns, syringes, needles, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[3]

  • Sharps: Needles and other sharps should be placed directly into a designated sharps container without recapping or clipping.

  • Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain.[1] They should be collected in a sealed, labeled container for hazardous chemical waste.

  • Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated with an appropriate cleaning agent.

  • Final Disposal: Cytotoxic waste containers should be sealed and disposed of through an approved hazardous waste management service, typically by incineration at high temperatures.[1]

IV. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_levels PPE Level cluster_end start Start: Task Involving this compound task_type Identify Task Type start->task_type routine Routine Handling in BSC: - Double Chemo Gloves - Gown - Eye Protection task_type->routine Routine Handling spill Spill or Uncontrolled Release: - Double Chemo Gloves - Gown - Face Shield & Goggles - Respirator (HEPA) task_type->spill Spill/Cleanup waste Waste Disposal: - Double Chemo Gloves - Gown - Eye Protection task_type->waste Waste Disposal end_procedure Follow Donning, Doffing, & Disposal Procedures routine->end_procedure spill->end_procedure waste->end_procedure

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.